VUF11207 fumarate
Description
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Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOECCHJLVVGO-FDULSSLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUF11207 fumarate discovery and synthesis process
An In-depth Technical Guide to VUF11207 Fumarate (B1241708): Discovery, Synthesis, and Mechanism of Action
Introduction
VUF11207 is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] As a non-classical G protein-coupled receptor (GPCR), ACKR3 primarily signals through the β-arrestin pathway rather than through G-protein coupling.[2][3] Its endogenous ligands include the chemokines CXCL11 and CXCL12.[2] ACKR3 is implicated in a variety of physiological and pathological processes, including cancer progression, immune responses, and cardiovascular remodeling, making it a significant target for drug discovery.[4][5][6] VUF11207 serves as a critical chemical tool for elucidating the biological functions of ACKR3 and exploring its therapeutic potential.[3][7] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VUF11207.
Discovery
VUF11207 was developed through extensive structure-activity relationship (SAR) studies based on a styrene-amide scaffold originally identified by ChemoCentryx.[2][7][8] Researchers, including Wijtmans et al., synthesized and evaluated a series of 24 derivatives to identify ligands with high affinity and potency for CXCR7.[3][7] These efforts led to the identification of VUF11207 as a high-potency agonist that effectively induces the recruitment of β-arrestin 2 and subsequent receptor internalization, key hallmarks of ACKR3 activation.[2][7]
Chemical and Pharmacological Properties
VUF11207 is chemically defined as N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate. It is a styrene-amide derivative that acts as a high-affinity ligand for the CXCR7 receptor.[1]
Quantitative Pharmacological Data
The key pharmacological parameters of VUF11207 are summarized in the table below. The data highlights its high potency in functional assays measuring β-arrestin recruitment and receptor internalization.
| Parameter | Value | Description | Cell Line | Reference |
| pKi | 8.1 | Ligand affinity constant | - | [1][7][9] |
| EC₅₀ | 1.6 nM | Half maximal effective concentration for β-arrestin2 recruitment | HEK293-CXCR7 | [1] |
| pEC₅₀ | 8.8 | Negative logarithm of EC₅₀ for β-arrestin2 recruitment | - | [9] |
| pEC₅₀ | 7.9 | Negative logarithm of EC₅₀ for receptor internalization | - | [9] |
| EC₅₀ | 14.1 nM | Half maximal effective concentration for receptor internalization | - | [8] |
| (R)-enantiomer pEC₅₀ | 8.3 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |
| (S)-enantiomer pEC₅₀ | 7.7 ± 0.1 | Potency in [¹²⁵I]CXCL12 displacement assay | - | [10] |
Synthesis Process
The synthesis of VUF11207 is based on procedures developed by Wijtmans and colleagues.[10] The process begins with an Aldol (B89426) condensation followed by a series of reactions to construct the final styrene-amide molecule.
Synthetic Workflow Diagram
Caption: Synthetic workflow for VUF11207.
Experimental Protocol: Synthesis of VUF11207
A detailed protocol for the synthesis of VUF11207 has been previously published.[8] A summarized procedure is as follows:
-
Step 1: Aldol Condensation: An aldol reaction between 2-fluorobenzaldehyde and propionaldehyde is carried out under basic conditions (e.g., using KOH in ethanol/water) to yield (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde.[8][10]
-
Step 2: Reductive Amination: The resulting aldehyde intermediate is reacted with 2-(1-methylpyrrolidin-2-yl)ethanamine via reductive amination (e.g., using a picoline borane (B79455) complex in methanol) to form the corresponding secondary amine.[10]
-
Step 3: Amide Coupling: The secondary amine is then coupled with 3,4,5-trimethoxybenzoic acid using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).[10]
-
Step 4: Salt Formation: The final compound is typically converted to its fumarate salt for improved stability and solubility.
Mechanism of Action
VUF11207 acts as a functional agonist at the ACKR3 (CXCR7) receptor. Unlike typical chemokine receptors, ACKR3 does not efficiently couple to G-proteins to induce calcium mobilization.[3] Instead, upon agonist binding, it robustly recruits β-arrestin 2.[1][2] This recruitment initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, effectively scavenging the ligand from the extracellular space.[2][9] By promoting receptor internalization, VUF11207 can modulate the concentration of endogenous ligands like CXCL12, thereby indirectly affecting the signaling of other receptors such as CXCR4.[11][12]
Signaling Pathway Diagram
Caption: VUF11207-induced ACKR3 signaling pathway.
Key Experimental Protocols
β-Arrestin 2 Recruitment Assay (BRET)
This assay quantifies the interaction between ACKR3 and β-arrestin 2 upon agonist stimulation.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein-protein interactions. ACKR3 is fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 is fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). When the proteins are in close proximity (<10 nm) after receptor activation, energy is transferred from the donor to the acceptor, generating a quantifiable YFP emission.[1]
-
Methodology:
-
HEK293T cells are transiently co-transfected with cDNA constructs for ACKR3-RLuc and β-arrestin 2-YFP.[1]
-
Transfected cells are plated in a suitable microplate.
-
Cells are washed and incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).
-
VUF11207 is added at various concentrations to induce a dose-dependent response.[1]
-
Luminescence signals from both RLuc (donor) and YFP (acceptor) are measured simultaneously using a plate reader.
-
The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET signal indicates agonist-induced recruitment of β-arrestin 2 to the receptor.[1]
-
Data is plotted to determine the EC₅₀ value.
-
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of VUF11207 for the ACKR3 receptor.
-
Principle: The assay measures the ability of an unlabeled ligand (VUF11207) to compete with a radiolabeled ligand (e.g., [¹²⁵I]CXCL12) for binding to the receptor.
-
Methodology:
-
HEK293T cells transiently expressing human ACKR3 are prepared.[8]
-
Cell membranes or intact cells are incubated with a fixed concentration of [¹²⁵I]CXCL12.
-
Increasing concentrations of unlabeled VUF11207 are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by rapid filtration).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of VUF11207 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki).
-
Conclusion
VUF11207 fumarate is a well-characterized, potent, and selective agonist of the atypical chemokine receptor ACKR3. Its discovery has provided the scientific community with an invaluable tool to investigate the complex biology of this receptor. The established synthesis route allows for its accessibility, while detailed pharmacological and mechanistic studies have clarified its mode of action. VUF11207 continues to be instrumental in preclinical research exploring the therapeutic potential of targeting the ACKR3 pathway in various diseases, including cancer and inflammatory disorders.[4][11]
References
- 1. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
VUF11207 Fumarate: A Deep Dive into its Role in β-Arrestin Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of VUF11207 fumarate (B1241708) in the recruitment of β-arrestin, a key process in G protein-coupled receptor (GPCR) signaling and regulation. VUF11207 has emerged as a critical pharmacological tool for dissecting the nuanced mechanisms of β-arrestin-biased signaling, particularly at the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Core Function: A Selective Agonist Driving β-Arrestin Recruitment
VUF11207 fumarate is a potent and selective agonist for the ACKR3/CXCR7 receptor.[1][2] Its primary and most well-characterized function is the induction of β-arrestin recruitment to this receptor.[3][4] Unlike typical GPCRs that primarily signal through G proteins, ACKR3/CXCR7 is considered a β-arrestin-biased receptor.[5] This means that upon activation by an agonist like VUF11207, the receptor preferentially engages β-arrestin signaling pathways over G protein-mediated pathways.[3][5] This functional selectivity makes VUF11207 an invaluable probe for studying the downstream consequences of β-arrestin activation independent of G protein signaling.
The recruitment of β-arrestin by the VUF11207-activated CXCR7 has been demonstrated in various cell-based assays, including Bioluminescence Resonance Energy Transfer (BRET) and other complementation assays.[4][6] This interaction is a critical step that can lead to receptor internalization and the initiation of downstream signaling cascades involved in processes such as cell migration.[2][7]
Quantitative Analysis of VUF11207-Mediated β-Arrestin Recruitment
The potency and efficacy of VUF11207 in inducing β-arrestin recruitment have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Receptor | Assay Type | Cell Line | Reference |
| EC50 | 1.6 nM | ACKR3 (CXCR7) | BRET | HEK293 | [4] |
| pEC50 | 8.8 | ACKR3 (CXCR7) | Not Specified | Not Specified | [2] |
| pKi | 8.1 | ACKR3 (CXCR7) | Not Specified | Not Specified | [2][4] |
Note: EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of the compound's potency in inducing a response. pKi is a measure of the compound's binding affinity for the receptor.
Signaling Pathway of VUF11207 at ACKR3/CXCR7
The signaling pathway initiated by VUF11207 at the ACKR3/CXCR7 receptor is a prime example of biased agonism. The process is initiated by the binding of VUF11207 to the receptor, which induces a conformational change. This change facilitates the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), particularly GRK2.[5] The phosphorylated receptor then serves as a docking site for β-arrestin. The recruitment of β-arrestin blocks further G protein coupling and initiates a distinct set of downstream signals.
VUF11207-induced β-arrestin signaling pathway at ACKR3/CXCR7.
Experimental Protocols for Assessing β-Arrestin Recruitment
Several robust assay technologies are available to quantify ligand-induced β-arrestin recruitment. The PathHunter® β-arrestin assay is a widely used method and serves as a representative example.[8][9]
PathHunter® β-Arrestin Recruitment Assay Protocol
This protocol is a generalized procedure based on the principles of the PathHunter® assay from DiscoverX.
Principle: This assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[8]
Materials:
-
PathHunter® cell line co-expressing the ProLink-tagged ACKR3/CXCR7 and EA-tagged β-arrestin.
-
Cell culture medium and supplements.
-
Assay buffer.
-
This compound and other test compounds.
-
PathHunter® detection reagents (substrate).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the supplier's instructions until they reach the desired confluency.
-
Cell Plating: Harvest the cells and resuspend them in the appropriate assay medium. Dispense the cell suspension into the wells of the microplate.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in the assay buffer. Add the diluted compounds to the respective wells of the plate containing the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol and add it to each well.
-
Luminescence Reading: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed. Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
Generalized workflow for a β-arrestin recruitment assay.
Conclusion
This compound is an indispensable tool for investigating the intricacies of β-arrestin-biased signaling at the ACKR3/CXCR7 receptor. Its high potency and selectivity in inducing β-arrestin recruitment allow for the precise study of this pathway's downstream functional consequences. The availability of robust quantitative assays provides a clear framework for characterizing the pharmacological properties of VUF11207 and other modulators of this important signaling axis. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and leverage the therapeutic potential of targeting β-arrestin-mediated signaling.
References
- 1. Structural visualization of small molecule recognition by CXCR3 uncovers dual-agonism in the CXCR3-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 5. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
VUF11207 Fumarate: A Technical Guide to a Selective ACKR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VUF11207 fumarate (B1241708), a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document details its chemical properties, pharmacological profile, mechanism of action, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for professionals in the field.
Introduction to VUF11207 Fumarate and ACKR3
The Atypical Chemokine Receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that distinguishes itself from typical chemokine receptors by its signaling mechanism.[1][2] While it binds chemokines such as CXCL12 and CXCL11 with high affinity, it does not activate canonical G protein signaling pathways.[1][3] Instead, ACKR3 functions primarily through β-arrestin-mediated pathways, acting as a scavenger receptor to regulate extracellular chemokine concentrations and modulate the signaling of other receptors like CXCR4.[1][4][5][6]
VUF11207 is a potent, small-molecule agonist developed as a chemical tool to selectively probe the function of ACKR3.[6][7][8] Its selectivity allows for the specific investigation of ACKR3-mediated pathways, independent of the complexities of shared endogenous ligands with other receptors.
Chemical and Pharmacological Profile
This compound is characterized by its specific chemical structure and high-purity formulation, making it a reliable tool for in vitro and in vivo studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate | [7][8] |
| Molecular Formula | C₂₇H₃₅FN₂O₄·C₄H₄O₄ | [7][8] |
| Molecular Weight | 586.65 g/mol | [7][8] |
| Purity | ≥98% (HPLC) | [7][8] |
| CAS Number | 1785665-61-3 | [7][8] |
| Storage | Store at -20°C | [7][8] |
The pharmacological activity of VUF11207 is defined by its high potency and affinity for ACKR3, with minimal cross-reactivity with the related CXCR4 receptor.
Table 2: Pharmacological Data for VUF11207
| Parameter | Value | Description | Reference |
| pKi | 8.1 | Binding affinity for ACKR3 | [9][10] |
| EC₅₀ | 1.6 nM | Potency in inducing ACKR3-mediated β-arrestin recruitment | [7][8] |
| pEC₅₀ (β-arrestin2) | 8.8 | Potency in β-arrestin2 recruitment | [9][10] |
| pEC₅₀ (Internalization) | 7.9 | Potency in inducing ACKR3 internalization | [9][10] |
Mechanism of Action and Signaling Pathways
VUF11207 selectively binds to and activates ACKR3, initiating a cascade of intracellular events that are distinct from classical GPCR signaling.
β-Arrestin Biased Signaling
ACKR3 is a β-arrestin-biased receptor.[5] Upon agonist binding, including by VUF11207, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin proteins.[7][8][11] This interaction is central to ACKR3's function, leading to receptor internalization and subsequent degradation or recycling.[9][10][12] The recruitment of β-arrestin can also initiate downstream signaling cascades, such as the activation of ERK and Akt pathways, which are typically slower but more sustained compared to G protein-mediated activation.[12][13]
Caption: VUF11207 binds ACKR3, leading to β-arrestin recruitment and downstream signaling.
ACKR3-CXCR4 Heterodimerization
VUF11207 has been shown to induce the formation of heterodimers between ACKR3 and CXCR4.[14][15] This interaction has significant functional consequences, primarily the attenuation of CXCR4 signaling. When ACKR3 forms a complex with CXCR4, it impairs CXCR4's ability to couple with Gαi proteins upon binding their shared ligand, CXCL12.[12] VUF11207-induced heterodimerization mitigates CXCL12/CXCR4-dependent pathways, including calcium mobilization and Akt signaling.[14][15] This cross-desensitization highlights a key regulatory role for ACKR3 in modulating CXCR4 activity.[13]
Caption: VUF11207 induces ACKR3-CXCR4 heterodimerization, attenuating CXCR4 signaling.
Experimental Protocols
The characterization of VUF11207 relies on a suite of established molecular pharmacology assays. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay quantifies the ability of a ligand to promote the interaction between ACKR3 and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.[16][17][18]
-
Objective: To measure the EC₅₀ of VUF11207 for β-arrestin recruitment to ACKR3.
-
Cell Line: HEK293 cells transiently or stably co-expressing an ACKR3 construct fused to a fluorescent protein (e.g., YFP) and a β-arrestin-2 construct fused to a luciferase (e.g., Rluc).[16]
-
Materials:
-
HEK293 cells co-transfected with ACKR3-YFP and β-arrestin-2-Rluc.
-
Poly-D-lysine coated 96-well white, clear-bottom plates.
-
This compound serial dilutions.
-
Assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% BSA).
-
Coelenterazine h (luciferase substrate).[16]
-
-
Procedure:
-
Seed transfected HEK293 cells onto 96-well plates and culture for 24-48 hours.[16]
-
Replace culture medium with assay buffer.
-
Add serial dilutions of VUF11207 to the wells.
-
Incubate for a defined period (e.g., 5-90 minutes) at 37°C.[16][19]
-
Add the luciferase substrate Coelenterazine h to a final concentration of 5 µM.[16]
-
Immediately measure luminescence and fluorescence emissions using a plate reader capable of detecting both signals (e.g., Mithras LB940, VictorX Light).[16][17]
-
-
Data Analysis: The BRET ratio is calculated by dividing the fluorescence emission by the luminescence emission.[17] Dose-response curves are generated by plotting the BRET ratio against the logarithm of the VUF11207 concentration, and the EC₅₀ value is determined using non-linear regression analysis.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of VUF11207 by measuring its ability to compete with a radiolabeled ligand for binding to ACKR3.
-
Objective: To determine the pKi of VUF11207 at the ACKR3 receptor.
-
Cell Line: HEK293 cells or other suitable cells expressing high levels of ACKR3.
-
Materials:
-
Procedure:
-
Incubate cell membranes with a fixed concentration of ¹²⁵I-CXCL12 and varying concentrations of VUF11207.
-
Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).[16]
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a gamma counter.[16]
-
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the VUF11207 concentration. The IC₅₀ value is determined, which is then converted to a Ki value using the Cheng-Prusoff equation.
Receptor Internalization Assay
This assay measures the extent to which VUF11207 induces the translocation of ACKR3 from the cell surface to intracellular compartments.
-
Objective: To quantify VUF11207-induced ACKR3 internalization.
-
Cell Line: CHO or other cells stably expressing ACKR3.[13]
-
Materials:
-
Procedure:
-
Treat cells with VUF11207 for a specified time (e.g., 30 minutes) to induce internalization.[13][20]
-
For recycling experiments, wash the cells to remove the agonist and incubate in agonist-free media for various time points (e.g., up to 2 hours).[13][20]
-
Place cells on ice to stop membrane trafficking.
-
Label the remaining surface receptors by incubating with a primary antibody against ACKR3, followed by a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
-
Data Analysis: The reduction in mean fluorescence intensity in VUF11207-treated cells compared to untreated cells reflects the percentage of receptor internalization.
Conclusion
This compound is an invaluable pharmacological tool for the specific interrogation of ACKR3 function. Its high potency and selectivity, coupled with its well-characterized mechanism of action involving β-arrestin recruitment and modulation of CXCR4 heterodimerization, provide researchers with a precise means to explore the complex biology of this atypical chemokine receptor. The detailed protocols provided herein offer a standardized framework for its application in diverse experimental settings, facilitating further discoveries in the roles of ACKR3 in health and disease.
References
- 1. What are ACKR3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization [mdpi.com]
- 3. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]
- 4. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACKR3 - Wikipedia [en.wikipedia.org]
- 6. Ackr3-Venus knock-in mouse lights up brain vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stimulation of the atypical chemokine receptor 3 (ACKR3) by a small-molecule agonist attenuates fibrosis in a preclinical liver but not lung injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
VUF11207 Fumarate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 fumarate (B1241708) is a potent and selective small-molecule agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7. This document provides a comprehensive technical overview of VUF11207 fumarate, including its chemical structure, physicochemical properties, and detailed biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the modulation of the CXCL12/CXCR4/CXCR7 signaling axis. This guide includes structured data presentations, detailed experimental methodologies, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Chemical Structure and Properties
This compound is the fumarate salt of the parent compound VUF11207. The chemical structure and key properties are detailed below.
Chemical Name: N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate[1]
Image of Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a final document)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₅FN₂O₄ · C₄H₄O₄ | [1] |
| Molecular Weight | 586.65 g/mol | [1] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Soluble to 100 mM in Water and DMSO | |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at -20°C. | [1] |
| Stability | Powder: Stable for 2 years at -20°C. In DMSO: 6 months at -80°C, 2 weeks at 4°C. | DC Chemicals |
| CAS Number | 1785665-61-3 | [1] |
| SMILES | C\C(CN(CCC2N(C)CCC2)C(C3=CC(OC)=C(OC)C(OC)=C3)=O)=C/C1=C(F)C=CC=C1.OC(/C=C/C(O)=O)=O | [1] |
| Melting Point | Not publicly available | |
| pKa | Not publicly available |
Biological Activity
VUF11207 is a potent and selective agonist of the CXCR7 receptor. Unlike the canonical chemokine receptor CXCR4, CXCR7 does not couple to G-proteins to elicit calcium mobilization. Instead, it primarily signals through the β-arrestin pathway, leading to receptor internalization and modulation of downstream signaling cascades.
Table 2: In Vitro Biological Activity of VUF11207
| Parameter | Value | Assay Details | Source |
| EC₅₀ (β-arrestin-2 recruitment) | 1.6 nM | Bioluminescence Resonance Energy Transfer (BRET) assay in HEK293 cells co-transfected with CXCR7-RLuc and β-arrestin-2-YFP. | Sigma-Aldrich |
| pEC₅₀ (β-arrestin-2 recruitment) | 8.8 | MedChemExpress | |
| pEC₅₀ (CXCR7 internalization) | 7.9 | MedChemExpress | |
| pKi (CXCR7 binding) | 8.1 | This value is for the trifluoroacetate (B77799) (TFA) salt of VUF11207. | MedChemExpress |
Signaling Pathway
VUF11207, as a CXCR7 agonist, activates a distinct signaling pathway that is independent of G-protein activation. The primary mechanism involves the recruitment of β-arrestin 2 to the intracellular domain of the CXCR7 receptor. This interaction initiates a cascade of events, including the internalization of the receptor-ligand complex into endosomes. This process can modulate the extracellular concentration of the endogenous ligand CXCL12, thereby influencing the signaling of the related CXCR4 receptor. Furthermore, VUF11207-mediated activation of CXCR7 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound.
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin 2 to the CXCR7 receptor upon stimulation with this compound.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to Renilla Luciferase (CXCR7-RLuc) and β-arrestin 2 fused to Yellow Fluorescent Protein (β-arrestin-2-YFP) using a suitable transfection reagent.
-
Cell Seeding: 24-48 hours post-transfection, cells are harvested and seeded into white, clear-bottom 96-well microplates at a density of approximately 25,000 cells per well.
-
Assay Execution: The cell culture medium is replaced with a CO₂-independent medium. The RLuc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM. The plate is incubated in the dark for 5-10 minutes at 37°C. Subsequently, serial dilutions of this compound (typically from 1 pM to 10 µM) are added to the wells.
-
Data Acquisition: Luminescence readings are immediately taken using a microplate reader capable of detecting dual-wavelength emissions, typically at 475 nm (for RLuc) and 530 nm (for YFP).
-
Data Analysis: The BRET ratio is calculated for each well by dividing the YFP emission signal by the RLuc emission signal. The BRET ratio is then plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the CXCR7 receptor using a competitive binding assay with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CXCR7 receptor. Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is performed in a 96-well format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand for CXCR7 (e.g., ¹²⁵I-CXCL12), and varying concentrations of this compound (the competitor). Non-specific binding is determined in the presence of a high concentration of a non-labeled CXCR7 ligand.
-
Incubation: The assay plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at room temperature.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable pharmacological tool for studying the biology of the CXCR7 receptor. Its high potency and selectivity as a β-arrestin-biased agonist make it particularly useful for dissecting the G-protein-independent signaling pathways of this atypical chemokine receptor. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of modulating the CXCR7 signaling axis in various disease contexts, including cancer and inflammatory disorders.
References
The Modulatory Effects of VUF11207 Fumarate on CXCL12 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), and its cognate G protein-coupled receptor (GPCR), CXCR4, play a pivotal role in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, organogenesis, and cancer metastasis.[1][2][3] A second receptor for CXCL12, the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has been identified.[4] Unlike CXCR4, which signals through G protein-dependent pathways, CXCR7 is considered an atypical receptor that primarily signals through β-arrestin pathways and is thought to act as a scavenger receptor, modulating the local concentration and activity of CXCL12.[5][6]
VUF11207 fumarate (B1241708) is a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7).[7][8] Its engagement with CXCR7 has been shown to negatively regulate CXCL12- and CXCR4-induced cellular events. This technical guide provides an in-depth overview of the effects of VUF11207 fumarate on CXCL12 signaling pathways, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling cascades and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data regarding the pharmacological profile of this compound and its impact on CXCL12-mediated signaling events.
| Compound | Parameter | Receptor | Value | Cell Line | Assay |
| VUF11207 | pKi | ACKR3 (CXCR7) | 8.1 | - | Radioligand Binding |
| VUF11207 | EC50 | ACKR3 (CXCR7) | 1.6 nM | HEK293-CXCR7 | β-arrestin2 Recruitment (BRET) |
| VUF11207 | pEC50 | ACKR3 (CXCR7) | 8.8 | - | β-arrestin2 Recruitment |
| VUF11207 | pEC50 | ACKR3 (CXCR7) | 7.9 | - | Receptor Internalization |
Table 1: Pharmacological Profile of VUF11207 at ACKR3 (CXCR7)
| Pathway/Response | Effect of VUF11207 | Quantitative Data | Cell Type |
| CXCL12-induced Akt Phosphorylation | Significantly reduced | p < 0.05 | Platelets |
| CXCL12-induced Calcium Signaling | Significantly attenuated | p < 0.001 | Platelets |
| CXCL12-induced Platelet Aggregation | Significantly inhibited | p < 0.05 | Platelets |
| CXCL12-mediated Osteoclastogenesis | Reduced | - | Osteoclast precursor cells |
| CXCL12-enhanced RANKL- and TNF-α-induced Osteoclastogenesis | Inhibited | - | In vitro osteoclast model |
Table 2: Modulatory Effects of VUF11207 on CXCL12-Induced Signaling and Cellular Responses
Signaling Pathways
The interaction of CXCL12 with its receptors, CXCR4 and ACKR3 (CXCR7), initiates a cascade of intracellular signaling events. VUF11207, by activating ACKR3, can modulate the signaling output of the CXCL12/CXCR4 axis.
CXCL12/CXCR4 Signaling Pathway
Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways, as well as calcium mobilization.[1][3] These pathways are crucial for cell survival, proliferation, and migration.
Caption: The CXCL12/CXCR4 signaling cascade.
VUF11207's Mechanism of Action via ACKR3 (CXCR7)
VUF11207 acts as an agonist at ACKR3.[7][8] ACKR3 activation by VUF11207 leads to the recruitment of β-arrestin.[4] This can result in receptor internalization and, importantly, can modulate CXCL12 availability for CXCR4. By promoting the internalization and degradation of CXCL12, ACKR3 activation by VUF11207 can effectively reduce the concentration of CXCL12 available to bind and activate CXCR4, thereby dampening CXCR4-mediated downstream signaling. Furthermore, ACKR3 can form heterodimers with CXCR4, which may also alter CXCR4 signaling properties.
Caption: VUF11207's modulatory effect on CXCL12 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of cells to migrate towards a chemoattractant, such as CXCL12.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes)
-
24-well plates
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
Bovine Serum Albumin (BSA)
-
CXCL12
-
This compound
-
Fluorescent dye for cell labeling (e.g., Calcein-AM or CFSE)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to be tested (e.g., Jurkat T-cells) in their appropriate growth medium.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 106 cells/mL.
-
If desired, label the cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 0.1% BSA with different concentrations of CXCL12. Include a negative control (medium only) and a positive control.
-
For testing the effect of VUF11207, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber. Alternatively, VUF11207 can be added to both the upper and lower chambers.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence Measurement: If cells were fluorescently labeled, measure the fluorescence in the lower chamber using a plate reader.
-
Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane and count them under a microscope.
-
-
Caption: Workflow for a Transwell Chemotaxis Assay.
Western Blot for ERK and Akt Phosphorylation
This method is used to detect the activation of downstream signaling molecules by measuring their phosphorylation state.
Materials:
-
Cell culture reagents
-
CXCL12
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium overnight.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with CXCL12 (e.g., 100 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK).
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells expressing CXCR4 and/or ACKR3 (CXCR7)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
CXCL12
-
This compound
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in calcium-free HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Washing and Pre-treatment:
-
Wash the cells with HBSS containing calcium.
-
Add HBSS with calcium to the wells.
-
If testing VUF11207's effect, add the compound to the wells and incubate for a specified time.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject CXCL12 into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the peak fluorescence response or the area under the curve.
-
Conclusion
This compound, as a selective ACKR3 (CXCR7) agonist, demonstrates a clear modulatory role on CXCL12 signaling pathways. By activating ACKR3, VUF11207 can attenuate CXCL12/CXCR4-mediated downstream events, including Akt phosphorylation and calcium mobilization, which are critical for cell migration and other cellular responses. The provided experimental protocols offer a framework for researchers to further investigate the intricate interplay between VUF11207, ACKR3, and the CXCL12/CXCR4 axis. A deeper understanding of this modulation holds significant promise for the development of novel therapeutic strategies targeting diseases where the CXCL12 signaling network is dysregulated.
References
- 1. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Phosphoproteomics of CXCL12 (SDF-1) Signaling | PLOS One [journals.plos.org]
- 4. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of VUF11207: A Technical Guide to its Racemic Nature and Enantiomeric Activity at ACKR3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
VUF11207 has emerged as a valuable pharmacological tool for investigating the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. As a potent agonist, it facilitates the study of ACKR3's role in various physiological and pathological processes. Crucially, VUF11207 is a racemic mixture. This guide provides a comprehensive technical overview of the racemic nature of VUF11207, the distinct pharmacological profiles of its constituent enantiomers, and the experimental methodologies used for their characterization. Quantitative data are presented to highlight the stereospecific interactions with ACKR3, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction
The atypical chemokine receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that distinguishes itself from typical chemokine receptors by its inability to couple to G proteins and signal through traditional pathways. Instead, ACKR3 primarily signals through the β-arrestin pathway, leading to receptor internalization and functioning as a scavenger for its endogenous ligand, CXCL12.[1][2] This unique signaling paradigm has implicated ACKR3 in various physiological processes, including cell migration, survival, and angiogenesis, as well as in diseases such as cancer and inflammatory disorders.
Small molecule agonists like VUF11207 are instrumental in dissecting the nuanced roles of ACKR3.[3] Initially developed as a potent ACKR3 agonist, VUF11207 was later identified as a racemic mixture.[3] This discovery prompted the resolution and characterization of its individual enantiomers, revealing a significant stereoselectivity in their interaction with ACKR3. This guide delves into the racemic nature of VUF11207 and the differential activities of its (R) and (S) enantiomers, providing a critical resource for researchers in the field.
The Racemic Nature of VUF11207 and its Enantiomers
VUF11207 is a chiral molecule, synthesized as a 1:1 mixture of its two enantiomers: (R)-VUF11207 and (S)-VUF11207. The stereocenter is located at the 2-position of the 1-methyl-2-pyrrolidinylethyl moiety. The pharmacological activity of chiral molecules can vary significantly between enantiomers, as the three-dimensional arrangement of atoms dictates the interaction with their biological targets. In the case of VUF11207, the (R)-enantiomer has been shown to be the more potent eutomer at the ACKR3 receptor.
Synthesis of VUF11207 Enantiomers
The enantiomers of VUF11207 can be synthesized using stereospecific methods. A common approach involves an aldol (B89426) reaction between 2-fluorobenzaldehyde (B47322) and propionaldehyde, followed by reductive amination with the respective chiral amine, either (R)- or (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, to yield the desired enantiomer.[1]
Quantitative Analysis of Enantiomeric Activity
The differential activity of the VUF11207 enantiomers has been quantified through various in vitro assays, primarily focusing on their binding affinity and functional potency at the ACKR3 receptor.
Radioligand Displacement Assays
Radioligand displacement assays are employed to determine the binding affinity of unlabelled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor. For ACKR3, [125I]CXCL12 is a commonly used radioligand.
| Compound | pEC50 ([125I]CXCL12 Displacement) | Reference |
| (R)-VUF11207 | 8.3 ± 0.1 | [1] |
| (S)-VUF11207 | 7.7 ± 0.1 | [1] |
Table 1: Binding affinity of VUF11207 enantiomers at human ACKR3 expressed in HEK293 cells, determined by [125I]CXCL12 displacement assay. Values are presented as the mean ± SEM.
Functional Assays: β-Arrestin Recruitment
As ACKR3 signaling is primarily mediated by β-arrestin, assays measuring the recruitment of β-arrestin to the receptor upon agonist stimulation are crucial for determining the functional potency of ligands. Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology for this purpose.
| Compound | pEC50 (β-Arrestin2 Recruitment) | Reference |
| Racemic VUF11207 | 1.6 nM (EC50) |
Table 2: Functional potency of racemic VUF11207 in inducing β-arrestin2 recruitment to ACKR3 expressed in HEK293 cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the enantiomers of VUF11207.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their high transfection efficiency and robust growth characteristics.[4][5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Transfection: For transient expression of ACKR3, HEK293 cells are seeded in 6-well plates and transfected at 70-80% confluency using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or commercially available kits).[4][6] The plasmid DNA encoding human ACKR3 is incubated with the transfection reagent in serum-free medium before being added to the cells.[4][6] Experiments are typically performed 24-48 hours post-transfection.
[125I]CXCL12 Radioligand Displacement Assay
-
Cell Preparation: Transfected HEK293 cells expressing ACKR3 are harvested and washed with binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Assay Setup: The assay is performed in 96-well plates. Each well contains transfected cell membranes, a fixed concentration of [125I]CXCL12 (typically below its Kd value), and varying concentrations of the competing unlabeled ligand ((R)-VUF11207, (S)-VUF11207, or racemic VUF11207).
-
Incubation: The plates are incubated for a defined period (e.g., 60-90 minutes) at room temperature or 37°C to allow binding to reach equilibrium.
-
Termination and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves and can be converted to pEC50 values.
β-Arrestin Recruitment BRET Assay
This protocol describes a typical BRET assay to measure ligand-induced β-arrestin recruitment to ACKR3.
-
Constructs: HEK293 cells are co-transfected with plasmids encoding ACKR3 fused to a Renilla luciferase (Rluc) donor (e.g., ACKR3-Rluc8) and β-arrestin2 fused to a yellow fluorescent protein (YFP) acceptor (e.g., Venus-β-arrestin2).[7]
-
Cell Seeding: Transfected cells are seeded into white, clear-bottom 96-well plates.
-
Ligand Stimulation: 24-48 hours post-transfection, the cell culture medium is replaced with assay buffer. Cells are then stimulated with varying concentrations of the VUF11207 enantiomers or the racemate.
-
Substrate Addition: The Rluc substrate, coelenterazine (B1669285) h, is added to each well.
-
BRET Measurement: The plate is immediately read using a microplate reader capable of simultaneously measuring the luminescence emitted by Rluc (donor) and YFP (acceptor).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET ratio is obtained by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. Dose-response curves are generated, and pEC50 values are calculated using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of ACKR3 and the general workflows for the experimental protocols described.
Caption: ACKR3 signaling pathway initiated by VUF11207.
Caption: Workflow for key VUF11207 enantiomer characterization assays.
Conclusion
The characterization of VUF11207 as a racemic mixture and the subsequent resolution and pharmacological evaluation of its enantiomers have provided crucial insights into the stereoselective nature of ligand binding to ACKR3. The superior potency of the (R)-enantiomer underscores the importance of considering stereochemistry in drug design and pharmacological studies. This technical guide offers a consolidated resource for researchers, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding of the racemic properties of VUF11207 and its interaction with ACKR3. The methodologies and data presented herein serve as a foundation for future investigations into the therapeutic potential of targeting ACKR3 with stereochemically defined ligands.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hek293.com [hek293.com]
- 5. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. researchgate.net [researchgate.net]
VUF11207 Fumarate in Cancer Cell Migration: A Technical Guide on Mechanism and Application
Executive Summary: The metastatic cascade, a primary driver of cancer mortality, is intricately regulated by complex signaling networks, among which the CXCL12/CXCR4/ACKR3 chemokine axis is paramount. The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical modulator of cancer cell migration, proliferation, and survival. VUF11207 fumarate (B1241708), a potent and selective small-molecule agonist of ACKR3/CXCR7, serves as an invaluable pharmacological tool for elucidating the receptor's function. This technical guide provides an in-depth analysis of VUF11207's role in cancer cell migration studies, detailing its mechanism of action, its impact on key signaling pathways, and comprehensive protocols for relevant experimental investigations.
Introduction: The CXCL12/CXCR4/ACKR3 Axis in Cancer Metastasis
The chemokine CXCL12 and its cognate receptors, CXCR4 and ACKR3 (CXCR7), form a signaling axis crucial for numerous physiological processes, including organogenesis and immune cell trafficking.[1] In oncology, this axis is frequently hijacked by tumor cells to facilitate their growth, survival, and metastasis to distant organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[2][3]
-
CXCR4: A canonical G protein-coupled receptor (GPCR), CXCR4 activation by CXCL12 triggers Gαi-dependent signaling cascades that directly promote chemotaxis, cell proliferation, and invasion.[3]
-
ACKR3 (CXCR7): Initially identified as a second receptor for CXCL12, ACKR3 is now classified as an atypical chemokine receptor.[1] Unlike CXCR4, it does not classically couple to G proteins to induce migration.[1][4] Instead, its primary signaling output upon ligand binding is the recruitment of β-arrestin.[1][5][6] ACKR3 functions as a scavenger receptor, shaping CXCL12 gradients and modulating the availability of CXCL12 for CXCR4, thereby indirectly influencing cell migration.[4] Co-expression of both receptors is common in many cancers, including breast, pancreatic, and gastric cancers, where they can form heterodimers and engage in complex crosstalk.[5][7][8]
VUF11207 Fumarate: A Selective ACKR3/CXCR7 Agonist
VUF11207 is a potent small-molecule agonist developed for the specific activation of ACKR3/CXCR7.[6][9] Its selectivity allows researchers to dissect the specific contributions of ACKR3/CXCR7 signaling from those of CXCR4, even in cells where both receptors are co-expressed.
Mechanism of Action: The primary mechanism of VUF11207 is to bind to ACKR3/CXCR7 and induce a conformational change that promotes the recruitment of β-arrestin-2.[6][9] This leads to receptor internalization and degradation, effectively downregulating ACKR3/CXCR7 from the cell surface.[6][7] By promoting the internalization of ACKR3/CXCR7, VUF11207 can alter the extracellular concentration of CXCL12, thereby modulating CXCR4-mediated responses.[6] Interestingly, in cells co-expressing both receptors, VUF11207 can induce the internalization and degradation of both ACKR3 and CXCR4, highlighting its potential as a dual-targeting agent.[7]
Role in Modulating Cancer Cell Migration
VUF11207's agonistic effect on ACKR3/CXCR7 provides a powerful tool to study its multifaceted role in cancer cell migration.
Regulation of CXCR4-Mediated Migration
While ACKR3/CXCR7 itself is not a direct mediator of G protein-dependent migration, its activation by VUF11207 profoundly impacts CXCR4-driven processes. By inducing ACKR3/CXCR7 internalization, VUF11207 can increase the local concentration of CXCL12, potentially enhancing CXCR4 signaling in the short term.[6] Conversely, by promoting the degradation of the ACKR3/CXCR4 heterodimer, it can abrogate long-term migratory responses.[7] Studies have shown that ACKR3/CXCR7 agonists can block the transendothelial migration of cancer cells, a critical step in metastasis.[6]
Impact on Downstream Signaling Pathways
The CXCL12 axis activates several downstream pathways crucial for cell migration and survival, most notably the PI3K/Akt and MAPK/ERK pathways.[5][10][11] VUF11207-induced activation of ACKR3/CXCR7 can modulate these pathways. For instance, ACKR3/CXCR7 can independently mediate CXCL12-induced Akt and ERK activation via β-arrestin.[5][8] VUF11207 stimulation can therefore be used to study the specific contribution of ACKR3/CXCR7 to the activation kinetics of these pathways, separate from CXCR4's G protein-mediated signaling.[7] In some contexts, VUF11207 has been shown to inhibit CXCL12-mediated ERK phosphorylation.[12]
Influence on the Cytoskeletal Machinery
Cell migration is fundamentally a physical process driven by the dynamic remodeling of the actin cytoskeleton. This process is tightly controlled by Rho GTPases, including RhoA, Rac1, and Cdc42.[13][14] These molecular switches, when activated, engage downstream effectors like formins and the Arp2/3 complex to drive actin polymerization, leading to the formation of migratory protrusions such as lamellipodia and filopodia.[14][15] Signaling from chemokine receptors is a key upstream activator of Rho GTPases.[14] By modulating the upstream PI3K/Akt and ERK pathways, VUF11207 can be used to investigate how ACKR3/CXCR7 signaling is transduced to the cytoskeletal machinery that executes cell movement.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving VUF11207.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|
| EC₅₀ | 1.6 nM | HEK293-CXCR7 | β-arrestin Recruitment | [9] |
| pKi | 5.3 - 8.1 | Various | Ligand Binding |[5] |
Table 2: Effects of VUF11207 on Cell Migration
| Cell Line | Condition | Effect | Assay Type | Reference |
|---|---|---|---|---|
| MDA-MB-231 | VUF11207 | Promoted cell migration (p < 0.0001 vs. control) | 2D Microfluidic Device | [4] |
| CXCR4+/CXCR7+ Human Cancer Cells | CCX771 (agonist) | Blocked transendothelial migration | Not specified | [6] |
| Glioblastoma Cells | VUF11207 | Enhanced T-cell cytotoxicity against tumor cells | Co-culture System |[4] |
Key Experimental Protocols
β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay quantifies the interaction between an activated GPCR and β-arrestin.
-
Cell Line: Use a cell line (e.g., HEK293) engineered to stably express ACKR3/CXCR7 fused to a transcription factor (e.g., tTA) via a non-cleavable linker. The cells also contain a reporter gene (e.g., Luciferase) under the control of a promoter responsive to the transcription factor.
-
Principle: Upon ligand (VUF11207) binding, ACKR3/CXCR7 recruits β-arrestin, which is fused to a protease (e.g., TEV). The protease cleaves the linker, releasing the transcription factor.
-
Procedure: a. Plate the engineered cells in a 96-well plate and allow them to adhere. b. Prepare serial dilutions of this compound in an appropriate assay buffer. c. Treat the cells with the VUF11207 dilutions and incubate for a specified period (e.g., 6-24 hours) to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression. d. Add a luciferase substrate solution to the wells. e. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the VUF11207 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cancer cells.
-
Apparatus: Use a 24-well plate with transwell inserts (e.g., 8 µm pore size). The inserts consist of a porous membrane that separates an upper and a lower chamber.
-
Procedure: a. Pre-coat the top of the transwell membrane with an extracellular matrix component like fibronectin or collagen if studying invasion (optional for migration). b. Starve the cancer cells (e.g., SGC-7901, MDA-MB-231) in serum-free media for 4-24 hours. c. Add media containing a chemoattractant (e.g., CXCL12) to the lower chamber. d. Add media containing the compound to be tested (e.g., VUF11207, with or without CXCL12) to both the upper and lower chambers to assess its modulatory effect. e. Resuspend the starved cells in serum-free media and add them to the upper chamber. f. Incubate the plate for a period sufficient for migration to occur (e.g., 12-48 hours) at 37°C. g. After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab. h. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a dye such as crystal violet. i. Elute the dye and measure absorbance, or count the stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells between different treatment groups (control, CXCL12 alone, VUF11207 alone, CXCL12 + VUF11207).
Western Blot for Pathway Analysis (p-ERK/p-Akt)
This protocol assesses the activation state of key signaling proteins.
-
Cell Treatment: Culture cancer cells to ~80% confluency. Starve them in serum-free media, then treat with VUF11207, CXCL12, or a combination for short time points (e.g., 0, 2, 5, 15, 30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Reprobing: Strip the membrane and re-probe with antibodies for the total forms of the proteins (total-ERK, total-Akt) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Perspectives
This compound is an indispensable research tool for probing the function of the ACKR3/CXCR7 receptor in cancer biology. Its high potency and selectivity enable the precise dissection of ACKR3/CXCR7-mediated signaling from that of CXCR4. Studies using VUF11207 have been instrumental in demonstrating that ACKR3/CXCR7 is not a passive decoy receptor but an active signaling hub that, through β-arrestin recruitment, profoundly influences downstream pathways like PI3K/Akt and ERK/MAPK, and modulates the migratory machinery of cancer cells.
Future research should focus on leveraging VUF11207 in more complex, physiologically relevant models, such as 3D organoids and in vivo metastasis models, to further clarify its therapeutic potential. Investigating the long-term consequences of VUF11207 treatment on receptor desensitization, degradation, and its impact on the tumor microenvironment will be critical for determining whether ACKR3/CXCR7 agonists could serve as a viable anti-metastatic strategy.
References
- 1. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 3. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer: An Examination of the Potential of ACKR3 to Modify the Response of CXCR4 to CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine CXCL12 activates dual CXCR4 and CXCR7-mediated signaling pathways in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 10. Functions and mechanisms of chemokine receptor 7 in tumors of the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RHO GTPases in cancer: known facts, open questions, and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
The Function of VUF11207 Fumarate in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 fumarate (B1241708) has emerged as a critical pharmacological tool in the field of cardiovascular research. It is a potent and specific synthetic agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike conventional chemokine receptors that signal through G-protein pathways, ACKR3 primarily utilizes the β-arrestin pathway, making VUF11207 an invaluable instrument for dissecting the nuanced roles of biased agonism in cardiovascular physiology and pathology. This technical guide provides a comprehensive overview of the function of VUF11207 in cardiovascular research, with a focus on its application in studies of myocardial infarction, vascular remodeling, and platelet function.
Core Mechanism of Action
VUF11207 is a small molecule agonist of ACKR3/CXCR7. Its primary mechanism of action involves binding to ACKR3 and inducing the recruitment of β-arrestin 2 to the receptor. This action initiates a cascade of downstream signaling events and functional responses, including receptor internalization. In the cardiovascular system, VUF11207 has been shown to modulate cellular functions in cardiomyocytes, vascular adventitial fibroblasts, and platelets, primarily through β-arrestin-dependent signaling and by influencing the interplay between ACKR3 and the related CXCR4 receptor.
Data Presentation: Quantitative Effects of VUF11207 Fumarate
The following tables summarize the key quantitative data from cardiovascular studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | HEK293-CXCR7 cells | β-arrestin recruitment | 1.6 nM |
Table 2: Effects of this compound on Platelet Function
| Experiment | Conditions | Measured Parameter | Result | Reference |
| Platelet Aggregation | Human platelets, 50 µM VUF11207 + CXCL12 | Aggregation | Significant inhibition (p < 0.05) | [1] |
| Intracellular Calcium Signaling | Human platelets, 100 µM VUF11207 + CXCL12 | Ca2+ influx | Significant attenuation | [1] |
| Akt Signaling | Human platelets, 100 µM VUF11207 + CXCL12 | Akt phosphorylation | Significant suppression | [1] |
| cAMP Levels | Human platelets, 100 µM VUF11207 + CXCL12 | cAMP concentration | Partial reversal of CXCL12-induced suppression | [1] |
Table 3: In Vivo Effects of this compound in Cardiovascular Models
| Animal Model | Condition | Treatment | Key Finding | Reference |
| Mouse | Myocardial Ischemia-Reperfusion | VUF11207 | Reduced infarct size and improved cardiac function | |
| Mouse | Angiotensin II-induced Hypertension | VUF11207 | Significantly potentiated adventitial thickening and fibrosis |
Note: While the potentiation of adventitial thickening and fibrosis by VUF11207 in the angiotensin II model was reported as significant, specific quantitative data on the degree of change was not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in cardiovascular research.
In Vivo Murine Model of Myocardial Ischemia-Reperfusion
Objective: To assess the cardioprotective effects of this compound on infarct size and cardiac function following myocardial ischemia-reperfusion injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline or DMSO solution)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture materials
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans Blue dye
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse with isoflurane (B1672236) and maintain on a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30 minutes) to induce ischemia. Release the suture to allow for reperfusion.
-
Drug Administration: Administer VUF11207 or vehicle via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined time point (e.g., just prior to reperfusion).
-
Functional Assessment: Perform serial echocardiography at baseline and various time points post-infarction (e.g., 24 hours, 7 days, 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: At the end of the study period, re-ligate the LAD and perfuse the heart with Evans Blue dye to delineate the area at risk. Excise the heart, slice it, and incubate the slices in TTC stain. The infarct area will appear pale, the viable at-risk area red, and the non-ischemic area blue. Quantify the infarct size as a percentage of the area at risk.
In Vivo Murine Model of Angiotensin II-Induced Vascular Remodeling
Objective: To investigate the role of this compound in angiotensin II-induced vascular adventitial thickening and fibrosis.
Materials:
-
Male C57BL/6 mice
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Histological stains (e.g., Masson's trichrome, Picrosirius Red)
-
Antibodies for immunohistochemistry (e.g., anti-collagen I)
Procedure:
-
Animal Preparation: Acclimatize mice and implant osmotic minipumps subcutaneously for continuous infusion of angiotensin II (e.g., at a rate of 1000 ng/kg/min) for a specified duration (e.g., 28 days).
-
VUF11207 Administration: Co-administer VUF11207 or vehicle through a separate osmotic minipump or via daily injections.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse-fix the vasculature. Excise the aorta or other relevant arteries.
-
Histological Analysis: Embed the vascular tissue in paraffin (B1166041) and section for histological staining. Use Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).
-
Immunohistochemistry: Perform immunohistochemical staining for specific markers of fibrosis (e.g., collagen I) and cellular proliferation to further characterize the vascular remodeling.
-
Morphometric Analysis: Use image analysis software to quantify the adventitial thickness and the area of fibrosis.
In Vitro Human Platelet Aggregation Assay
Objective: To determine the effect of this compound on CXCL12-induced platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy donors
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP)
-
This compound
-
CXCL12
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Collect whole blood and centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Assay Protocol: a. Pre-warm the PRP to 37°C. b. Add VUF11207 (e.g., 50 µM) or vehicle to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C in the aggregometer cuvette with stirring. c. Add CXCL12 to induce platelet aggregation. d. Monitor and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of platelet aggregation relative to a platelet-poor plasma control. Compare the aggregation in the presence of VUF11207 to the vehicle control.
Signaling Pathways and Visualizations
VUF11207 exerts its cardiovascular effects through distinct signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.
VUF11207-Induced ACKR3 Signaling in Cardiomyocytes
In cardiomyocytes, VUF11207 acts as a β-arrestin-biased agonist at the ACKR3 receptor, leading to the activation of the ERK signaling pathway, which is implicated in cell survival and cardioprotection.
References
Understanding the Biased Agonism of VUF11207 at CXCR7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The atypical chemokine receptor 7 (CXCR7), also known as ACKR3, has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases. Unlike conventional G protein-coupled receptors (GPCRs), CXCR7 exhibits a distinct signaling profile characterized by a preference for the β-arrestin pathway over G protein-mediated signaling. VUF11207, a small molecule agonist of CXCR7, exemplifies this biased agonism, potently inducing β-arrestin recruitment and subsequent receptor internalization without eliciting typical G protein-dependent downstream effects. This technical guide provides an in-depth analysis of the biased agonism of VUF11207 at CXCR7, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to CXCR7 and Biased Agonism
CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12/SDF-1α and CXCL11/I-TAC.[1] Initially considered a decoy receptor due to its inability to couple to G proteins and induce classical downstream signaling cascades like calcium mobilization, CXCR7 is now recognized as a key player in cellular signaling, primarily through the β-arrestin pathway.[1][2] This preferential signaling through one pathway over another is termed "biased agonism."
VUF11207 is a potent and selective small molecule agonist for CXCR7.[2] Its interaction with the receptor provides a valuable tool for dissecting the nuances of CXCR7 signaling. Understanding the biased agonism of VUF11207 is crucial for the development of targeted therapeutics that can selectively modulate the β-arrestin-mediated functions of CXCR7 while avoiding the G protein-related effects associated with its natural ligands that also act on other receptors like CXCR4.
Quantitative Pharmacology of VUF11207
The pharmacological profile of VUF11207 at CXCR7 has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
Table 1: Binding Affinity of VUF11207 at CXCR7
| Parameter | Value | Cell Line | Reference |
| pKi | 8.1 | HEK293T | [3] |
| Ki | ~7.9 nM | HEK293T | Calculated from pKi |
Table 2: Functional Potency of VUF11207 in β-Arrestin2 Recruitment Assays
| Parameter | Value | Assay Type | Cell Line | Reference |
| pEC50 | 8.8 | BRET | HEK293T | [4][5] |
| EC50 | 1.6 nM | BRET | HEK293T | [3] |
Table 3: Functional Potency of VUF11207 in CXCR7 Internalization Assays
| Parameter | Value | Assay Type | Cell Line | Reference |
| pEC50 | 7.9 | Not Specified | Not Specified | [4][5] |
| EC50 | ~12.6 nM | Not Specified | Not Specified | Calculated from pEC50 |
Signaling Pathways Activated by VUF11207 at CXCR7
VUF11207's engagement with CXCR7 initiates a signaling cascade that is predominantly mediated by β-arrestin. This is in stark contrast to the canonical G protein signaling observed with many other GPCRs.
Upon binding of VUF11207, CXCR7 undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), particularly GRK2.[1] This phosphorylation creates a high-affinity binding site for β-arrestin2.[1] The recruitment of β-arrestin2 to the receptor sterically hinders G protein coupling and initiates a series of downstream events, including receptor internalization and the activation of certain signaling pathways, although VUF11207 does not appear to stimulate ERK1/2 phosphorylation.[1][6]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings related to VUF11207's biased agonism. The following sections provide protocols for key experiments.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of VUF11207 for CXCR7 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR7
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-CXCL12)
-
Unlabeled VUF11207
-
96-well plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Culture HEK293-CXCR7 cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of VUF11207.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of VUF11207. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of VUF11207 to induce the recruitment of β-arrestin2 to CXCR7 using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression plasmids for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP)
-
Cell culture and transfection reagents
-
VUF11207
-
Coelenterazine (B1669285) h (luciferase substrate)
-
96-well white opaque plates
-
BRET-compatible plate reader
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the CXCR7-RLuc and β-arrestin2-YFP constructs. Plate the transfected cells in 96-well white opaque plates and culture for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of VUF11207 in assay buffer. Add the compound solutions to the appropriate wells.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to all wells.
-
Signal Detection: Immediately measure the luminescence signal at two wavelengths (one for RLuc and one for YFP) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the log concentration of VUF11207 to generate a dose-response curve and determine the EC50 value.[3]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the effect of VUF11207 on the phosphorylation of ERK1/2, a common downstream effector of G protein signaling.
Materials:
-
HEK293 cells stably expressing CXCR7
-
Serum-free cell culture medium
-
VUF11207
-
Positive control (e.g., CXCL12 for cells co-expressing CXCR4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Culture HEK293-CXCR7 cells to near confluency. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with VUF11207 at various concentrations for a defined period (e.g., 5-15 minutes). Include a vehicle control and a positive control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phospho-ERK1/2 as a ratio to total ERK1/2.
Conclusion
VUF11207 serves as a quintessential example of a biased agonist at CXCR7, potently engaging the β-arrestin pathway while circumventing G protein activation. This unique pharmacological profile makes it an invaluable research tool for elucidating the physiological and pathological roles of β-arrestin-mediated signaling downstream of CXCR7. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry, facilitating further investigation into the therapeutic potential of modulating this atypical chemokine receptor. A thorough understanding of the biased agonism of compounds like VUF11207 is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
VUF11207 Fumarate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 fumarate (B1241708) is a potent and specific synthetic agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1] Unlike typical chemokine receptors that signal through G-protein pathways, ACKR3 primarily signals through the β-arrestin pathway.[2] Upon agonist binding, ACKR3 recruits β-arrestin, leading to receptor internalization and modulation of downstream signaling cascades. VUF11207 does not induce G-protein activation. This compound is a valuable tool for investigating the physiological and pathological roles of the ACKR3/CXCR7 receptor in various processes, including cell migration, survival, and inflammation. Notably, VUF11207 has been shown to reduce CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation.[3][4]
These application notes provide detailed protocols for the in vitro characterization of VUF11207 fumarate, focusing on its interaction with ACKR3/CXCR7. The described assays are fundamental for determining the potency and mechanism of action of VUF11207 and other ACKR3/CXCR7 modulators.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound at the human ACKR3/CXCR7 receptor.
| Parameter | Value | Cell Line | Assay Type |
| EC50 (β-arrestin Recruitment) | 1.6 nM | HEK293-CXCR7 | β-arrestin Recruitment Assay |
| pEC50 (Receptor Internalization) | 7.9 | HEK293-CXCR7 | Receptor Internalization Assay |
| pKi (Competitive Binding) | 8.1 | Not Specified | Radioligand Displacement Assay |
EC50 (Half-maximal effective concentration), pEC50 (-log(EC50)), pKi (-log(Ki)), Ki (Inhibitory constant)
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of VUF11207 to the ACKR3/CXCR7 receptor, leading to β-arrestin recruitment and subsequent receptor internalization.
Caption: VUF11207 signaling pathway at ACKR3/CXCR7.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
β-Arrestin Recruitment Assay
This assay measures the ability of VUF11207 to induce the recruitment of β-arrestin to the ACKR3/CXCR7 receptor, a hallmark of its activation. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme complementation assay (e.g., PathHunter®).
Experimental Workflow:
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: β-Arrestin Recruitment Assay Using VUF11207 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 fumarate (B1241708) is a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through the β-arrestin pathway.[2] Upon agonist binding, ACKR3 undergoes a conformational change, is phosphorylated by G protein-coupled receptor kinases (GRKs), and subsequently recruits β-arrestin proteins.[3][4] This recruitment can lead to receptor internalization and initiation of G protein-independent signaling cascades, such as the MAPK/ERK pathway.[3][5] Measuring the recruitment of β-arrestin to ACKR3 is therefore a critical method for characterizing the activity of agonists like VUF11207 fumarate.
This application note provides a detailed protocol for performing a β-arrestin recruitment assay using this compound, focusing on the principles of enzyme fragment complementation (EFC) assays, such as the PathHunter® β-arrestin assay.[6][7][8]
Signaling Pathway Overview
The binding of an agonist, such as this compound, to ACKR3 initiates a signaling cascade that is independent of G protein activation. The key steps are the phosphorylation of the receptor, which then serves as a docking site for β-arrestin. This interaction blocks any potential G protein coupling and triggers downstream signaling events.
Caption: Agonist-induced β-arrestin signaling pathway.
Experimental Principles
The protocol described here is based on the Enzyme Fragment Complementation (EFC) principle. In this system, the ACKR3 receptor is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor or EA).[6][7] Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into close proximity, forming an active enzyme complex. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[6][7]
Quantitative Data Summary
The potency of this compound in inducing β-arrestin recruitment to ACKR3 has been previously reported. The following table summarizes this data.
| Compound | Target Receptor | Assay Type | Cell Line | EC50 | Reference |
| This compound | ACKR3 (CXCR7) | β-arrestin recruitment | HEK293-CXCR7 | 1.6 nM | [1] |
Experimental Protocol
This protocol is a guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
PathHunter® eXpress ACKR3 (CXCR7) β-Arrestin GPCR Assay Kit (or similar EFC-based assay)
-
HEK293 cells stably expressing the ACKR3-PK and β-arrestin-EA fusion proteins (e.g., PathHunter® ACKR3 cells)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (as provided in the kit or a suitable buffer like HBSS)
-
Detection reagents (as provided in the kit)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Experimental Workflow
Caption: Workflow for the β-arrestin recruitment assay.
Step-by-Step Procedure
1. Cell Plating: a. Culture the HEK293-ACKR3-β-arrestin cells according to the supplier's instructions. b. On the day of the assay, harvest the cells and resuspend them in the appropriate assay medium to the recommended density. c. Dispense the cell suspension into a white, opaque 96-well or 384-well plate. The volume will depend on the plate format.
2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). b. Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested. It is recommended to include a vehicle control (assay buffer with the same concentration of solvent as the highest compound concentration).
3. Compound Addition: a. Add the diluted this compound solutions to the appropriate wells of the cell plate. b. Also, include wells with a known ACKR3 agonist as a positive control, if available, and wells with the vehicle control for baseline measurement.
4. Incubation: a. Incubate the plate at 37°C for the time recommended by the assay kit manufacturer, typically between 60 to 90 minutes. Incubation times may need to be optimized for the specific GPCR.[6]
5. Detection: a. After incubation, allow the plate to equilibrate to room temperature. b. Prepare the detection reagent solution according to the kit's instructions. c. Add the detection reagent to each well.
6. Signal Measurement: a. Incubate the plate at room temperature for the recommended time (usually around 60 minutes) to allow the chemiluminescent signal to develop and stabilize. b. Measure the luminescence using a plate reader.
7. Data Analysis: a. Subtract the average signal from the vehicle control wells from all other wells. b. Normalize the data to the maximum response observed with the highest concentration of this compound or the positive control. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Cell density too high; Contamination | Optimize cell seeding density; Use fresh, sterile reagents and aseptic techniques. |
| Low signal-to-background ratio | Inactive compound; Incorrect assay conditions | Verify the activity of this compound; Optimize incubation time and temperature. |
| High well-to-well variability | Inconsistent cell plating or reagent addition | Ensure proper mixing of cell suspension; Use calibrated pipettes and consistent technique. |
Conclusion
The β-arrestin recruitment assay is a robust method for characterizing the activity of agonists for ACKR3, such as this compound. This application note provides a comprehensive protocol based on the widely used enzyme fragment complementation technology. By following this guide, researchers can effectively quantify the potency of this compound and other compounds targeting the ACKR3-mediated β-arrestin signaling pathway.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin signaling and regulation of transcription | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11207 Fumarate: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11207 fumarate (B1241708) is a potent and selective small molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] As a specific ACKR3/CXCR7 agonist, VUF11207 does not activate G-protein signaling pathways typically associated with chemokine receptors but instead promotes the recruitment of β-arrestin. This unique mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of the ACKR3/CXCR7 signaling axis. These application notes provide detailed protocols for the in vivo administration of VUF11207 fumarate, based on published preclinical studies, to facilitate further research into its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate |
| Molecular Formula | C₃₁H₃₉FN₂O₈[1] |
| Molecular Weight | 586.65 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Storage | Store at 4°C, sealed and away from moisture. For long-term storage in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[1] |
Mechanism of Action
VUF11207 is a specific agonist for the ACKR3/CXCR7 receptor. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades. Instead, upon agonist binding, it recruits β-arrestin. This leads to receptor internalization and can modulate the cellular responses to the chemokine CXCL12 by sequestering it, thereby acting as a scavenger receptor. This targeted engagement of the β-arrestin pathway allows for the specific investigation of ACKR3-mediated cellular functions.
This compound signaling pathway.
In Vivo Dosage and Administration
The following protocol is based on a study investigating the effect of VUF11207 on lipopolysaccharide (LPS)-induced osteoclastogenesis and bone resorption in mice.[2][3][4]
Animal Model
-
Species: Mouse
-
Strain: C57BL/6J wild-type
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 20-25 g
Dosage and Administration Regimen
| Parameter | Details |
| Dosage | 100 µ g/day [1] |
| Route of Administration | Subcutaneous (s.c.) injection[1] |
| Frequency | Single daily injection[1] |
| Duration | 5 consecutive days[1] |
| Vehicle | While the specific vehicle was not detailed in the primary study, a common formulation for subcutaneous delivery of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested preparation protocol is provided below. |
Preparation of this compound for Injection
This protocol is a general guideline and may require optimization based on specific experimental needs.
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL). Use sonication if necessary to ensure complete dissolution.[1]
-
-
Working Solution Preparation (Example for a 2.08 mg/mL solution):
-
To 100 µL of the DMSO stock solution (20.8 mg/mL), add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final concentration of VUF11207 will be 2.08 mg/mL. The volume to be injected per mouse will depend on the desired dosage and the animal's weight. For a 25g mouse receiving 100 µg, the injection volume would be approximately 48 µL.
-
Experimental workflow for VUF11207 administration.
Experimental Protocol: LPS-Induced Bone Resorption Model
This protocol outlines the key steps of the in vivo study that utilized this compound.[2][3][4]
-
Animal Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
-
Experimental Groups:
-
Control Group: Administered with vehicle only.
-
LPS Group: Administered with LPS and vehicle.
-
LPS + VUF11207 Group: Administered with LPS and this compound.
-
-
Induction of Bone Resorption:
-
Inject lipopolysaccharide (LPS) from E. coli subcutaneously over the calvariae of the mice in the LPS and LPS + VUF11207 groups daily for 5 days.
-
-
Treatment Administration:
-
Concurrently, administer this compound (100 µ g/day ) or vehicle subcutaneously over the calvariae daily for 5 days.
-
-
Euthanasia and Tissue Collection:
-
On day 6, euthanize the mice according to approved institutional guidelines.
-
Dissect the calvariae for histological and molecular analysis.
-
-
Histological Analysis:
-
Fix the calvariae in 4% paraformaldehyde.
-
Decalcify in 10% EDTA.
-
Embed in paraffin (B1166041) and section.
-
Stain for tartrate-resistant acid phosphatase (TRAP) to identify osteoclasts.
-
Quantify the number of osteoclasts and the bone resorption area.
-
-
Molecular Analysis:
-
Isolate RNA from the calvarial tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of osteoclast markers (e.g., Cathepsin K) and inflammatory cytokines (e.g., RANKL, TNF-α).
-
Expected Outcomes
In the described LPS-induced bone resorption model, treatment with this compound was shown to:
-
Significantly decrease the number of osteoclasts.[2]
-
Reduce the area of bone resorption.[2]
-
Suppress the mRNA expression of Cathepsin K, RANKL, and TNF-α.[2]
These findings suggest that this compound can ameliorate inflammatory bone loss by modulating the CXCL12/CXCR4 axis through its specific agonistic activity on ACKR3/CXCR7.[2][3]
Conclusion
This compound is a critical research tool for elucidating the roles of ACKR3/CXCR7 in various physiological and pathological processes. The provided dosage and administration protocols, derived from published in vivo studies, offer a foundation for researchers to design and execute their experiments. Careful consideration of the animal model, vehicle selection, and experimental endpoints is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic potential of targeting the ACKR3/CXCR7 pathway with VUF11207.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing VUF11207 fumarate stock solutions and working concentrations
Application Notes and Protocols for VUF11207 Fumarate (B1241708)
Audience: Researchers, scientists, and drug development professionals.
Introduction: VUF11207 fumarate is a potent and specific agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1][2] Unlike typical chemokine receptors that signal through G-proteins, ACKR3 activation by VUF11207 leads to the recruitment of β-arrestin 2, followed by receptor internalization.[2][3][4] This mechanism allows ACKR3 to function as a scavenger for the chemokine CXCL12, thereby modulating CXCL12 gradients and the signaling of other receptors like CXCR4.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent working dilutions for in vitro and in vivo experimental use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for accurate preparation of stock solutions and experimental design.
| Property | Value | Source(s) |
| Chemical Name | N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate | [1] |
| Molecular Formula | C₂₇H₃₅FN₂O₄ · C₄H₄O₄ | [1] |
| Molecular Weight | 586.65 g/mol | [1] |
| CAS Number | 1785665-61-3 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| EC₅₀ | 1.6 nM for ACKR3 (CXCR7) | [1][2] |
| Solubility | • Soluble to 100 mM in DMSO • Soluble to 100 mM in water • 50 mg/mL in DMSO | [1] |
| Appearance | Oil or light yellow solid |
Preparation of this compound Stock Solutions
It is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be accurately diluted to working concentrations. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for the primary stock solution.
Protocol 2.1: Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 586.65 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (hygroscopic, use newly opened)[7]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.87 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly. If dissolution is slow or particulates are observed, sonicate the solution in a water bath for 5-10 minutes.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7]
Stock Solution Concentration Table
| Desired Stock Concentration | Mass of VUF11207 for 1 mL Solvent | Mass of VUF11207 for 5 mL Solvent |
| 1 mM | 0.59 mg | 2.93 mg |
| 10 mM | 5.87 mg | 29.33 mg |
| 50 mM | 29.33 mg | 146.66 mg |
| 100 mM | 58.67 mg | 293.33 mg |
Preparation of Working Concentrations for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO does not exceed a level toxic to the cells (typically ≤ 0.1%).
Protocol 3.1: Serial Dilution for In Vitro Working Solutions
Objective: To prepare a 100 nM working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (1:100): Add 5 µL of the 10 mM stock solution to 495 µL of sterile culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Dilution (1:1000): Add 1 µL of the 100 µM intermediate solution to 999 µL of sterile culture medium. This yields the final 100 nM working concentration.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain VUF11207. The final DMSO concentration in both the experimental and control samples should be identical (in this example, 0.001%).
Example Working Concentrations from Literature
| Application | Working Concentration | Notes | Source(s) |
| β-arrestin Recruitment | EC₅₀ = 1.6 nM | Potency for inducing β-arrestin recruitment to CXCR7 in HEK293 cells. | |
| Receptor Internalization | pEC₅₀ = 7.9 (approx. 12.6 nM) | Potency for inducing CXCR7 internalization. | [4] |
| Osteoclastogenesis Inhibition | 0.17 nM | Used to inhibit RANKL and TNF-α induced osteoclastogenesis. | [7] |
| In Vivo Bone Resorption Study | 100 µ g/day (s.c. injection) | Used to inhibit LPS-induced osteoclastogenesis in mice. | [5][7] |
Diagrams of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound solutions from powder to final working concentration.
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway
This diagram illustrates the mechanism of action for VUF11207 at the ACKR3 (CXCR7) receptor.
Caption: VUF11207-mediated ACKR3 (CXCR7) signaling pathway.
References
- 1. VUF 11207 fumarate | Chemokine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: VUF11207 Fumarate for Immunofluorescence Studies of ACKR3/CXCR7 Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 fumarate (B1241708) is a potent and selective small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate signaling cascades. Instead, upon agonist binding, it predominantly signals through the β-arrestin pathway, leading to receptor internalization.[2][3] This characteristic makes VUF11207 an invaluable tool for studying the dynamics of ACKR3 trafficking, a process implicated in various physiological and pathological conditions, including cancer, inflammation, and cardiovascular diseases.[4]
These application notes provide detailed protocols for utilizing VUF11207 fumarate to induce and visualize ACKR3 internalization via immunofluorescence microscopy. Furthermore, we present a summary of quantitative data from relevant studies and diagrams of the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes quantitative data related to ACKR3 internalization and ligand binding, providing key parameters for experimental design and data interpretation.
| Parameter | Ligand/Condition | Cell Type | Value | Reference |
| EC50 for β-arrestin2 Recruitment | VUF11207 | HEK293 cells | 1.6 nM | [1] |
| Receptor Internalization | MIF (50-400 nM, 30 min) | Human B-cell line | Up to 40% | [5] |
| Constitutive Internalization | No ligand (30 min) | Primaquine-treated breast cancer cells | > 85% | [6] |
| Ligand-induced Internalization | CXCL12 (100 ng/ml, 30 min) | Primaquine-treated breast cancer cells | ~90% | [6] |
| 89Zr-ACKR3-mAb Uptake (Internalization) | 89Zr-ACKR3-mAb | 231-ACKR3 cells | Plateau after 2 hours | [7] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of ACKR3 for Internalization Assay
This protocol details the steps for inducing ACKR3 internalization using this compound and visualizing the receptor localization by immunofluorescence.
Materials:
-
Cells expressing ACKR3 (e.g., MCF-7, HEK293-ACKR3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Tocris Bioscience, Cat. No. 4780 or similar)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-ACKR3/CXCR7 antibody (specific for extracellular domain for live staining, or any validated antibody for fixed staining)
-
Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed ACKR3-expressing cells onto sterile coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.
-
Serum Starvation (Optional): To reduce basal receptor internalization, serum-starve the cells for 2-4 hours in serum-free medium prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to the desired final concentration (e.g., 10 nM - 1 µM). A dose-response curve is recommended to determine the optimal concentration for your cell type.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C in a CO2 incubator. A time-course experiment is recommended.
-
-
Fixation:
-
Remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ACKR3 antibody in blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the cells using a confocal or fluorescence microscope. Capture images of untreated cells (time 0) to observe cell surface localization and treated cells to observe internalized receptors in intracellular vesicles.
-
Protocol 2: Quantitative Analysis of Receptor Internalization
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the degree of receptor internalization.
Procedure:
-
Image Acquisition: Acquire multiple images from different fields for each experimental condition.
-
Cell Segmentation: Use the DAPI channel to define the nuclear region and the brightfield or a whole-cell stain to define the cell boundaries for each cell.
-
Internalization Measurement:
-
Method 1: Intensity Ratio: Measure the mean fluorescence intensity of the ACKR3 signal in the intracellular region and at the plasma membrane. Calculate the ratio of intracellular to plasma membrane intensity. An increase in this ratio indicates internalization.
-
Method 2: Puncta Analysis: Use a particle analysis function to count the number and measure the total area of intracellular fluorescent puncta, which represent internalized receptor-containing vesicles.
-
-
Data Analysis: Average the results from multiple cells for each condition and perform statistical analysis to determine the significance of the observed changes.
Visualizations
ACKR3 Signaling Pathway
The following diagram illustrates the β-arrestin-biased signaling pathway of ACKR3 upon activation by an agonist like VUF11207.
Caption: ACKR3 signaling pathway upon VUF11207 binding.
Experimental Workflow for ACKR3 Internalization Assay
The diagram below outlines the key steps of the immunofluorescence protocol for studying VUF11207-induced ACKR3 internalization.
Caption: Workflow for ACKR3 internalization immunofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. ACKR3 - Wikipedia [en.wikipedia.org]
- 3. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIF interacts with CXCR7 to promote receptor internalization, ERK1/2 and ZAP-70 signaling, and lymphocyte chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutive and Chemokine-dependent Internalization and Recycling of CXCR7 in Breast Cancer Cells to Degrade Chemokine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Fumarate: Application Notes and Protocols for Bone Resorption Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VUF11207 fumarate (B1241708), a selective CXCR7 agonist, in both in vivo and in vitro models of bone resorption. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of VUF11207 fumarate in bone-related disorders characterized by excessive osteoclast activity.
Introduction
This compound is a small molecule agonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. It has been demonstrated to negatively regulate cellular events induced by the C-X-C motif chemokine ligand 12 (CXCL12) and its primary receptor, CXCR4.[1][2][3] The CXCL12/CXCR4 signaling axis plays a crucial role in enhancing the differentiation and function of osteoclasts, the primary cells responsible for bone resorption.[1] By activating CXCR7, this compound effectively inhibits the pro-osteoclastogenic effects of CXCL12, making it a promising candidate for the treatment of pathological bone loss, such as that seen in inflammatory conditions.[1][2][3]
Mechanism of Action
This compound exerts its inhibitory effect on bone resorption by modulating the CXCL12/CXCR4 signaling pathway in osteoclast precursors. Lipopolysaccharide (LPS), a potent inducer of inflammatory bone loss, stimulates the expression of CXCL12.[1][2][3] CXCL12, in turn, enhances the sensitivity of osteoclast precursors to key osteoclastogenic cytokines, Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Tumor Necrosis Factor-α (TNF-α).[1][2][3]
Activation of CXCR7 by this compound interferes with this cascade. It has been shown to specifically inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream effector of CXCL12/CXCR4 signaling, without affecting the p38 and JNK pathways.[4][5] This targeted inhibition of ERK phosphorylation ultimately leads to a reduction in osteoclast differentiation and subsequent bone resorption.[4]
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in a lipopolysaccharide (LPS)-induced mouse model of bone resorption.
Table 1: In Vivo Efficacy of this compound on Osteoclast Number and Bone Resorption
| Treatment Group | Number of TRAP-positive Osteoclasts (per suture) | Bone Resorption Area (% of total area) |
| Control (PBS) | ~5 | ~2% |
| LPS | ~25 | ~12% |
| LPS + this compound | ~10 | ~5% |
| Data are approximated from graphical representations in Nugraha et al., 2022.[2] |
Table 2: In Vivo Effect of this compound on Gene Expression in Calvarial Tissue
| Treatment Group | Relative mRNA Expression of TRAP | Relative mRNA Expression of Cathepsin K |
| Control (PBS) | 1.0 | 1.0 |
| LPS | ~4.5 | ~3.5 |
| LPS + this compound | ~2.0 | ~1.5 |
| Data are approximated from graphical representations in Nugraha et al., 2022.[2] |
Table 3: In Vitro Effect of this compound on Osteoclast Formation
| Treatment Condition | Number of TRAP-positive Multinucleated Cells |
| M-CSF | 0 |
| M-CSF + RANKL | ~120 |
| M-CSF + RANKL + CXCL12 | ~180 |
| M-CSF + RANKL + CXCL12 + this compound | ~80 |
| M-CSF + RANKL + this compound | ~110 |
| Data are approximated from graphical representations in Nugraha et al., 2022.[6] |
Experimental Protocols
In Vivo LPS-Induced Bone Resorption Model in Mice
This protocol describes the induction of localized bone resorption in mice using lipopolysaccharide (LPS) and the administration of this compound to assess its inhibitory effects.
Materials:
-
8-10 week old male C57BL/6J mice[4]
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Insulin syringes with 30G needles
-
Micro-computed tomography (µCT) system
-
Reagents for histology (formalin, decalcifying solution, paraffin, hematoxylin, eosin)
-
Reagents for Tartrate-Resistant Acid Phosphatase (TRAP) staining
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide mice into three groups: Control (PBS injection), LPS (LPS injection), and LPS + VUF11207 (LPS and this compound injections).
-
LPS Injection: On day 0, subcutaneously inject 25 µL of LPS (1 mg/mL in PBS) over the calvaria of mice in the LPS and LPS + VUF11207 groups. Inject the control group with 25 µL of PBS.
-
This compound Administration: Administer this compound (100 µ g/day in PBS) via subcutaneous injection over the calvaria daily for 5 days to the LPS + VUF11207 group, starting on day 0.[4]
-
Monitoring: Monitor the health and body weight of the mice daily.
-
Euthanasia and Sample Collection: On day 6, euthanize the mice and carefully dissect the calvaria.[4]
-
µCT Analysis: Fix the calvaria in 4% paraformaldehyde and analyze using a µCT system to quantify the bone resorption area.
-
Histological Analysis: Following µCT, decalcify the calvaria, embed in paraffin, and prepare 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with TRAP stain to identify and count osteoclasts. TRAP-positive cells with three or more nuclei are considered osteoclasts.[4]
In Vitro Osteoclast Differentiation and Bone Resorption Assay
This protocol details the differentiation of mouse bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of this compound's effect on this process.
Materials:
-
8-10 week old male C57BL/6J mice
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
CXCL12
-
This compound
-
96-well culture plates
-
Bone slices or calcium phosphate-coated plates
-
TRAP staining kit
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow with α-MEM.
-
Culture of BMMs: Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs.
-
Osteoclast Differentiation: Seed BMMs into 96-well plates at a density of 2 x 10^4 cells/well in the presence of 30 ng/mL M-CSF.
-
Treatment Groups: Treat the cells with the following conditions:
-
Incubation: Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.
-
Bone Resorption (Pit) Assay: For resorption analysis, seed BMMs on bone slices or calcium phosphate-coated plates and treat as described above. After 7-10 days, remove the cells and visualize the resorption pits by staining with toluidine blue or by using scanning electron microscopy. Quantify the resorbed area using image analysis software.
-
Gene Expression Analysis: To analyze the expression of osteoclast-related genes, lyse the cells after 4 days of culture and extract total RNA. Perform qRT-PCR for genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.
Visualizations
Caption: this compound signaling pathway in osteoclasts.
Caption: Experimental workflow for this compound studies.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for V-F-11207 Fumarate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing VUF11207 fumarate (B1241708), a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, in high-throughput screening (HTS) assays. The primary signaling pathway activated by VUF11207 fumarate involves the recruitment of β-arrestin, making assays that measure this interaction ideal for primary screening. Downstream signaling events, such as the phosphorylation of Extracellular signal-regulated kinase (ERK), can be used for secondary screening. Assays monitoring cyclic adenosine (B11128) monophosphate (cAMP) levels are valuable as counter-screens to confirm the β-arrestin-biased nature of this compound at ACKR3.
Data Presentation
The following table summarizes the quantitative data for this compound in relevant HTS assays.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | ACKR3 (CXCR7) | HEK293 | EC50 | 1.6 nM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for a high-throughput screening campaign.
Figure 1: VUF11207-induced ACKR3 signaling pathway.
Figure 2: HTS workflow for identifying ACKR3 agonists.
Experimental Protocols
β-Arrestin Recruitment High-Throughput Assay
This protocol is a general guideline and can be adapted for various commercially available β-arrestin recruitment assay technologies, such as the PathHunter® (DiscoverX) or NanoBiT® (Promega) systems.
Materials:
-
HEK293 cells stably co-expressing ACKR3 and a β-arrestin fusion protein (as per the assay kit)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compounds library
-
384-well white, solid-bottom assay plates
-
Detection reagents (as per the assay kit)
-
Luminometer
Protocol:
-
Cell Preparation:
-
Culture HEK293-ACKR3-β-arrestin cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to the desired concentration (typically 5,000-10,000 cells per well).
-
-
Compound Plating:
-
Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer.
-
Dispense 5 µL of diluted compounds or control into the assay plate.
-
-
Cell Seeding:
-
Dispense 20 µL of the cell suspension into each well of the assay plate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
ERK Phosphorylation High-Throughput Assay
This protocol provides a general framework for measuring ERK1/2 phosphorylation using technologies like AlphaScreen® SureFire® (PerkinElmer) or HTRF® (Cisbio).
Materials:
-
HEK293 cells endogenously or recombinantly expressing ACKR3
-
Cell culture medium
-
Serum-free medium
-
This compound stock solution
-
Test compounds
-
384-well white assay plates
-
Lysis buffer (provided with the assay kit)
-
Detection reagents (e.g., acceptor and donor beads)
-
Plate reader capable of AlphaScreen® or HTRF® detection
Protocol:
-
Cell Preparation:
-
Seed HEK293-ACKR3 cells in 384-well plates (10,000-20,000 cells per well) and culture overnight.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and test compounds in serum-free medium.
-
Add the compounds to the cells and incubate at 37°C for 5-15 minutes.
-
-
Cell Lysis:
-
Remove the medium and add lysis buffer to each well.
-
Incubate on a plate shaker for 10-15 minutes at room temperature.
-
-
Detection:
-
Transfer the cell lysate to a new 384-well white plate.
-
Add the detection reagents (e.g., antibody-coated beads) to each well.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader.
-
cAMP Counter-Screening High-Throughput Assay
This protocol is designed to confirm the lack of G-protein signaling by this compound and is adaptable for assays like AlphaScreen® cAMP (PerkinElmer) or GloSensor™ cAMP (Promega).
Materials:
-
HEK293 cells expressing ACKR3
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX)
-
Forskolin (B1673556) (a known adenylyl cyclase activator)
-
This compound stock solution
-
Test compounds
-
384-well white assay plates
-
cAMP detection reagents
-
Luminometer
Protocol:
-
Cell Preparation:
-
Harvest and resuspend HEK293-ACKR3 cells in stimulation buffer.
-
-
Compound and Cell Plating:
-
Dispense diluted this compound, test compounds, or vehicle into the assay plate.
-
Add the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Forskolin Stimulation (for Gαi coupling):
-
To assess potential Gαi coupling (inhibition of adenylyl cyclase), add a sub-maximal concentration of forskolin to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the luminescence signal. A lack of change in the cAMP signal in the presence of this compound confirms its β-arrestin bias.
-
References
Application Notes and Protocols for Studying ERK Phosphorylation using VUF11207 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11207 fumarate (B1241708) is a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1] ACKR3 is a G protein-coupled receptor (GPCR) that, unlike canonical GPCRs, does not typically signal through G proteins. Instead, its primary mode of signaling is through the recruitment of β-arrestins.[2] The interaction with β-arrestin can act as a scaffold for various signaling proteins, leading to the activation of downstream pathways, including the Extracellular signal-regulated kinase (ERK) cascade.[2][3] The activation of the ERK pathway is a critical event in numerous cellular processes such as proliferation, differentiation, and survival.[4] Therefore, studying the effect of VUF11207 on ERK phosphorylation provides valuable insights into the signaling capabilities of ACKR3 and its potential as a therapeutic target.
These application notes provide a detailed protocol for utilizing VUF11207 fumarate to investigate ERK1/2 phosphorylation, collating quantitative data and outlining the underlying signaling pathway.
Signaling Pathway
Activation of ACKR3 by this compound leads to the recruitment of β-arrestin. This complex then serves as a scaffold to initiate a signaling cascade that results in the phosphorylation and activation of ERK1/2.
Quantitative Data
The following table summarizes the quantitative data for this compound in relation to ACKR3 activation.
| Parameter | Value | Cell Line | Comments |
| EC50 (β-arrestin recruitment) | 1.6 nM | HEK293-CXCR7 | VUF11207 is a potent agonist for ACKR3, inducing the recruitment of β-arrestin.[1] |
Experimental Protocols
This section provides a detailed methodology for studying VUF11207-induced ERK phosphorylation using a Western blotting assay. This protocol is adapted from general procedures for measuring GPCR-mediated ERK activation and specifics from studies involving CXCR7.
Experimental Workflow
Materials
-
HEK293 cells stably or transiently expressing human ACKR3 (CXCR7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (p44/42)
-
Rabbit anti-total ERK1/2
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure
-
Cell Culture and Plating:
-
Culture HEK293-ACKR3 cells in complete medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
When cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations. A final concentration of 100 nM is a reasonable starting point.
-
Aspirate the serum-free medium from the cells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes) at 37°C. A time course is recommended to capture the peak of ERK phosphorylation.
-
-
Cell Lysis:
-
After the treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize the phospho-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Wash the membrane thoroughly and block again before incubating with the primary antibody against total ERK1/2.
-
Repeat the detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized data as fold change over the untreated control.
-
Alternative High-Throughput Protocol: HTRF Assay
For screening purposes, a Homogeneous Time-Resolved Fluorescence (HTRF) based assay can be employed for a higher throughput measurement of ERK phosphorylation. This assay is typically performed in 384-well plates and involves cell lysis followed by the addition of two HTRF-conjugated antibodies: one that recognizes total ERK and another that specifically binds to phosphorylated ERK. The proximity of these antibodies when bound to the same phosphorylated ERK molecule results in a FRET signal that can be measured on a plate reader. This method offers a faster and more streamlined alternative to Western blotting.
References
- 1. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7 Reactivates ERK Signaling to Promote Resistance to EGFR Kinase Inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of VUF11207 Fumarate in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
VUF11207 fumarate (B1241708) is a potent and selective small-molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1] ACKR3/CXCR7 is a G protein-coupled receptor that does not signal through traditional G protein pathways but instead primarily utilizes the β-arrestin pathway.[2] Activation of CXCR7 by agonists like VUF11207 leads to the recruitment of β-arrestin, which can subsequently trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3][4][5] This modulation of CXCR7 signaling has been implicated in various physiological and pathological processes, making VUF11207 a valuable tool for in vivo studies in mouse models.
These application notes provide detailed protocols for the in vivo delivery of VUF11207 fumarate in mouse models, based on currently available literature. The focus is on subcutaneous administration for studying its effects on inflammatory conditions.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model
The following table summarizes the quantitative data from a key study investigating the in vivo effects of this compound in a lipopolysaccharide (LPS)-induced model of bone resorption in mice.[6]
| Parameter | Details |
| Animal Model | Male C57BL/6J wild-type mice (8-10 weeks old, 20-25 g)[6] |
| Induction Agent | Lipopolysaccharide (LPS)[6] |
| Compound | This compound[6] |
| Administration Route | Subcutaneous (s.c.) injection[6] |
| Dosage | 100 µ g/day [6] |
| Dosing Regimen | Single daily injection for 5 days[6] |
| Observed Effects | - Significantly decreased the number of osteoclasts.[6]- Suppressed Cathepsin K, RANKL, and TNF-α mRNA expression levels.[6]- Reduced the area of LPS-induced bone resorption.[6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Several solvent systems can be used to prepare this compound for in vivo administration. The choice of vehicle may depend on the desired solubility and stability for the specific experimental duration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
To prepare the final injection solution, combine the following in a sterile microcentrifuge tube, vortexing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This formulation also provides a clear solution with a solubility of at least 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare the final injection solution, combine the following:
-
10% DMSO (from the stock solution)
-
90% of the 20% SBE-β-CD in Saline solution
-
Protocol 3: DMSO/Corn Oil Formulation
This formulation results in a clear solution with a solubility of at least 2.08 mg/mL and may be suitable for sustained release.
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final injection solution, combine the following:
-
10% DMSO (from the stock solution)
-
90% Corn Oil
-
Subcutaneous Administration Protocol in Mice
This protocol describes the subcutaneous injection of this compound in mice, a common and effective route for sustained delivery.
Materials:
-
This compound formulated in a suitable vehicle
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
-
Mouse restraint device (optional)
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions before the experiment. Handle the mice gently to minimize stress.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 100 µ g/day ).
-
Syringe Preparation: Draw the calculated volume of the drug solution into a sterile syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: a. Create a "tent" of skin by lifting the scruff. b. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. c. Gently aspirate to ensure the needle is not in a blood vessel. d. Slowly inject the solution into the subcutaneous space. e. Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.
-
Repeat Dosing: For multi-day studies, repeat the procedure as required by the experimental design, slightly varying the injection site to avoid irritation.
Visualizations
Signaling Pathway of this compound
VUF11207, as a CXCR7 agonist, initiates a signaling cascade that is independent of G-protein coupling and is mediated by β-arrestin. This pathway ultimately leads to the activation of the MAPK signaling cascade.
Caption: this compound signaling pathway via CXCR7.
Experimental Workflow for In Vivo Delivery
The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CXCR7 Expression with VUF11207 Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CXCR7, also known as ACKR3, is an atypical chemokine receptor that plays a crucial role in various physiological and pathological processes, including cell migration, proliferation, and survival. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 primarily signals through β-arrestin recruitment rather than G-protein activation, making it an attractive target for therapeutic intervention. VUF11207 fumarate (B1241708) is a potent and selective synthetic agonist of CXCR7 that induces β-arrestin recruitment and subsequent receptor internalization.[1][2][3][4] This document provides detailed protocols for the analysis of CXCR7 surface expression and its internalization induced by VUF11207 fumarate using flow cytometry.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on CXCR7.
| Parameter | Value | Reference |
| EC50 for β-arrestin recruitment | 1.6 nM | [1][4] |
| pEC50 for CXCR7 internalization | 7.9 | [2] |
| pKi | 8.1 | [2][4] |
Illustrative Dose-Response Data for VUF11207-Induced CXCR7 Internalization
The following table provides representative data for a dose-response experiment measuring CXCR7 internalization in a CXCR7-expressing cell line (e.g., HEK293-CXCR7) treated with this compound for 30 minutes at 37°C. Data is expressed as the percentage of CXCR7 internalization relative to the untreated control.
| This compound Concentration (nM) | % CXCR7 Internalization (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 |
| 0.1 | 15 ± 3.1 |
| 1 | 45 ± 4.2 |
| 10 | 78 ± 5.5 |
| 100 | 92 ± 3.8 |
| 1000 | 95 ± 2.9 |
Signaling Pathway
This compound, as an agonist, binds to CXCR7 and initiates a signaling cascade that is predominantly independent of G-protein coupling. The primary signaling event is the recruitment of β-arrestin 2 to the receptor. This interaction is facilitated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of CXCR7. The recruitment of β-arrestin leads to receptor internalization and can also trigger downstream signaling pathways, such as the MAPK/ERK pathway, which can influence cell migration and proliferation.[5][6][7]
Experimental Protocols
Protocol 1: Analysis of Cell Surface CXCR7 Expression by Flow Cytometry
This protocol outlines the procedure for staining cell surface CXCR7 for analysis by flow cytometry.
Materials:
-
CXCR7-expressing cells (e.g., HEK293-CXCR7, MDA-MB-231)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
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Anti-CXCR7 antibody, conjugated to a fluorophore (e.g., APC-conjugated anti-human/mouse CXCR7, clone 11G8)
-
Isotype control antibody with the same fluorophore
-
FACS tubes (5 mL round-bottom tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.
-
Add the fluorophore-conjugated anti-CXCR7 antibody at the manufacturer's recommended concentration to the sample tubes.
-
Add the corresponding isotype control antibody to the control tubes.
-
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Decant the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population based on forward and side scatter properties. Measure the fluorescence intensity in the appropriate channel.
Protocol 2: this compound-Induced CXCR7 Internalization Assay
This protocol measures the decrease in cell surface CXCR7 expression following treatment with this compound.
Materials:
-
All materials from Protocol 1
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium (e.g., DMEM with 10% FBS)
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37°C incubator with 5% CO2
Experimental Workflow:
Procedure:
-
Cell Culture: Seed CXCR7-expressing cells in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the culture medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the cells for the desired time at 37°C (e.g., 30 minutes).
-
-
Cell Harvesting and Staining:
-
Following incubation, immediately place the cells on ice to stop the internalization process.
-
Gently harvest the cells (e.g., using a cell scraper for adherent cells).
-
Wash the cells once with cold PBS.
-
Proceed with the staining procedure as described in Protocol 1 , starting from step 2.
-
-
Data Analysis:
-
Acquire data on the flow cytometer.
-
Calculate the percentage of CXCR7 internalization for each this compound concentration using the following formula:
% Internalization = [1 - (MFI of treated sample / MFI of untreated control)] x 100
Where MFI is the Mean Fluorescence Intensity of the CXCR7 staining.
-
Plot the percentage of internalization against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low CXCR7 signal | Low receptor expression on the cell type. | Use a cell line known to express high levels of CXCR7 or consider transient transfection. Increase the antibody concentration. |
| Poor antibody quality. | Use a validated antibody for flow cytometry. | |
| Receptor internalization during staining. | Keep cells and reagents on ice throughout the staining procedure. | |
| High background staining | Non-specific antibody binding. | Include an Fc block step before adding the primary antibody. Titrate the antibody to determine the optimal concentration. |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis. | |
| No or low internalization observed | Inactive this compound. | Use a fresh, properly stored stock of the compound. |
| Insufficient incubation time or temperature. | Optimize the incubation time and ensure the temperature is at 37°C. | |
| Cell type is not responsive. | Confirm CXCR7 expression and functionality in the chosen cell line. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the analysis of CXCR7 expression and its modulation by the agonist this compound using flow cytometry. These methods are valuable tools for researchers and drug development professionals studying the role of CXCR7 in various biological systems and for the screening and characterization of novel CXCR7 modulators.
References
- 1. Flow cytometry applications for the analysis of chemokine receptor expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
Troubleshooting & Optimization
Troubleshooting VUF11207 fumarate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with VUF11207 fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is VUF11207 fumarate and what is its mechanism of action?
This compound is a potent agonist for the atypical chemokine receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[1][2][3] It has an EC50 of 1.6 nM.[1][3] Its mechanism of action involves binding to CXCR7, which leads to the recruitment of β-arrestin to the receptor.[1][3] This signaling pathway is distinct from typical G protein-mediated pathways. This compound has been shown to inhibit ERK phosphorylation, which can in turn reduce CXCL12-mediated osteoclastogenesis and bone resorption.[4]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 586.65 g/mol | [1] |
| Formula | C₂₇H₃₅FN₂O₄·C₄H₄O₄ | [1] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% | [1][3] |
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture and light.[5] |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Troubleshooting Guides
Solubility Issues
Q4: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound has good solubility in water and DMSO.
| Solvent | Maximum Reported Solubility |
| Water | 100 mM |
| DMSO | 100 mM |
If you encounter precipitation or cloudiness, consider the following troubleshooting steps:
-
Use fresh, high-quality solvents: DMSO is hygroscopic (absorbs moisture from the air), which can reduce its effectiveness as a solvent. Use newly opened or properly stored anhydrous DMSO.[4]
-
Gentle heating: Gently warm the solution to aid dissolution.
-
Sonication: Use a bath sonicator to help break up any aggregates and facilitate dissolution.[4]
Q5: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture media. How can I prevent this?
This is a common issue with compounds that are highly soluble in organic solvents but have lower solubility in aqueous solutions. This "crashing out" can be mitigated with the following techniques:
-
Pre-warm your aqueous solution: Diluting into a cold buffer or media can decrease the solubility of the compound. Always use pre-warmed (e.g., 37°C) solutions.[6]
-
Slow, stepwise dilution: Instead of adding the concentrated stock directly to a large volume of aqueous solution, perform serial dilutions. Add the stock solution dropwise while gently vortexing or swirling the receiving solution to ensure rapid and even distribution.[6]
-
Lower the final concentration: The final concentration of your compound may be exceeding its solubility limit in the aqueous environment. Try using a lower final concentration if your experimental design allows.
-
Keep the final DMSO concentration low: While DMSO is necessary for the stock solution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[6]
Stability Issues
Q6: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by pH, temperature, and time. While specific degradation studies are not publicly available, here are some general guidelines for fumarate salts and similar small molecules:
-
pH: The pH of the solution can affect the ionization state of the molecule, which in turn influences its stability. It is generally recommended to prepare fresh aqueous solutions for each experiment.
-
Temperature: Storing aqueous solutions at 4°C may be suitable for short-term use (within a day). For longer-term storage, it is best to use aliquoted frozen stock solutions in DMSO.
-
Light Exposure: Protect solutions from direct light, as this can cause photodegradation of some compounds.[7]
Q7: What are the visual signs of this compound degradation?
While chemical degradation may not always be visible, you should be cautious if you observe:
-
Color change: A noticeable change in the color of the solid compound or your prepared solutions.
-
Precipitation: The formation of a precipitate in a solution that was previously clear could indicate degradation or a change in solubility.
For critical experiments, it is always best to use freshly prepared solutions from a properly stored solid compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM solution, you would need 5.8665 mg.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Media
-
Pre-warm the media: Warm your complete cell culture medium to 37°C.[6]
-
Calculate the required volume: Determine the volume of your DMSO stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to keep the final DMSO concentration below 0.5%.
-
Perform serial dilutions (if necessary): For high final concentrations, it may be beneficial to perform an intermediate dilution step in pre-warmed media.
-
Add dropwise with mixing: Slowly add the calculated volume of the this compound stock solution to the pre-warmed media while gently swirling the flask or plate. This ensures rapid and even distribution and minimizes the risk of precipitation.
-
Visually inspect: Before adding the media to your cells, visually inspect the solution to ensure there is no precipitation.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting solubility.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VUF11207 Fumarate for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VUF11207 fumarate (B1241708) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is VUF11207 fumarate and what is its mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Its primary mechanism of action involves binding to ACKR3 and inducing the recruitment of β-arrestin 2 to the receptor.[2][3][4] This leads to the internalization of the receptor, which can modulate the extracellular concentrations of endogenous ligands like CXCL12.[5][6] Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins but rather through β-arrestin-mediated pathways, which can influence downstream signaling cascades such as the ERK1/2 pathway.[3][7]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in both water and DMSO up to 100 mM. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 5.87 mg of this compound (Molecular Weight: 586.65 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for VUF11207 in cell-based assays?
A3: The effective concentration of VUF11207 can vary depending on the cell type, receptor expression levels, and the specific assay being performed. Based on its high potency, a good starting point for most in vitro assays is in the low nanomolar to micromolar range. The reported EC50 for β-arrestin recruitment in HEK293 cells is 1.6 nM.[1] For functional assays like cell migration, concentrations between 10 nM and 1 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or no observable effect of VUF11207 in my functional assay.
| Possible Cause | Troubleshooting Step |
| Low ACKR3 expression in the cell line. | Verify the expression of ACKR3 in your cell line using qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of ACKR3 or transiently transfecting your cells with an ACKR3 expression vector. |
| Incorrect concentration of VUF11207. | Perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific assay and cell type. |
| Degraded VUF11207 stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. |
| Assay conditions are not optimal. | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. Serum components can sometimes interfere with ligand binding. |
Issue 2: High background signal or constitutive activity observed.
| Possible Cause | Troubleshooting Step |
| Constitutive activity of ACKR3. | Some GPCRs, including ACKR3, can exhibit constitutive (ligand-independent) activity, especially when overexpressed. This can lead to basal β-arrestin recruitment. If possible, titrate the level of ACKR3 expression to minimize constitutive activity while maintaining a sufficient assay window. |
| Contamination of cell culture. | Test your cell culture for mycoplasma or other microbial contamination, which can affect cell signaling and assay readouts. |
| Autofluorescence of VUF11207 or other compounds. | If using a fluorescence-based assay, check for autofluorescence of VUF11207 at the concentrations used. Include a "no cells" control with the compound to assess background fluorescence. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with prolonged passaging. |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Precipitation of VUF11207 in culture medium. | Although soluble in DMSO, VUF11207 may precipitate when diluted into aqueous culture media at very high concentrations. Visually inspect the media after adding the compound. If precipitation is observed, try preparing intermediate dilutions in a serum-free medium before adding to the cells. Sonication can also aid in dissolution. |
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Assay | Cell Line |
| EC50 | 1.6 nM | β-arrestin 2 recruitment | HEK293 |
| pEC50 | 8.8 | β-arrestin 2 recruitment | HEK293T |
| pKi | 8.1 | Ligand binding | - |
Table 2: Recommended Starting Concentration Ranges for VUF11207 in Various Assays
| Assay Type | Recommended Starting Concentration Range |
| β-arrestin Recruitment Assay | 0.1 nM - 1 µM |
| ERK1/2 Phosphorylation Assay | 1 nM - 1 µM |
| Cell Migration Assay (e.g., Transwell) | 10 nM - 1 µM |
| Cytotoxicity Assay (e.g., MTT, LDH) | 1 µM - 50 µM (or higher to determine IC50) |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This protocol describes a common method to measure the recruitment of β-arrestin to ACKR3 upon stimulation with VUF11207 using a commercially available assay system (e.g., PathHunter® β-Arrestin Assay).
Materials:
-
HEK293 cells stably co-expressing ACKR3 and a β-arrestin fusion protein
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This compound stock solution (10 mM in DMSO)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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White, clear-bottom 96-well plates
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Chemiluminescent substrate
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C.
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Compound Preparation: Prepare serial dilutions of VUF11207 in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
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Cell Stimulation: Remove the culture medium and add the VUF11207 dilutions to the cells. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the chemiluminescent substrate according to the manufacturer's instructions and incubate for the recommended time at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the VUF11207 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of VUF11207 on the phosphorylation of ERK1/2.
Materials:
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Cells expressing ACKR3 (e.g., HEK293-ACKR3)
-
This compound stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours or overnight in a serum-free medium.
-
Cell Treatment: Treat the serum-starved cells with various concentrations of VUF11207 (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities and express the level of phospho-ERK as a ratio to total-ERK.
Protocol 3: Cell Migration Assay (Transwell)
This protocol describes how to evaluate the effect of VUF11207 on cell migration using a Transwell system.
Materials:
-
Cells expressing ACKR3
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound stock solution (10 mM in DMSO)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or CXCL12)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add the chemoattractant medium to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Add different concentrations of VUF11207 to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a wet cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet or a fluorescent dye like DAPI.
-
Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the VUF11207-treated groups to the control group.
Protocol 4: Cytotoxicity Assay (MTT)
This protocol is for determining the cytotoxic effects of VUF11207 and establishing a safe concentration range for functional assays.
Materials:
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Target cell line
-
This compound stock solution (10 mM in DMSO)
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Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of VUF11207 concentrations (e.g., from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the VUF11207 concentration to determine the IC50 value.
Visualizations
Caption: ACKR3 Signaling Pathway Activated by VUF11207.
Caption: General Workflow for Optimizing VUF11207 Concentration.
Caption: Troubleshooting Flowchart for Low Agonist Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing VUF11207 fumarate off-target effects
Welcome to the technical support center for VUF11207 fumarate. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of VUF11207 in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with VUF11207, helping you distinguish on-target from potential off-target effects.
Q1: My experimental results with VUF11207 are inconsistent or have high variability. What could be the cause?
A1: Inconsistent results can stem from several factors related to the compound's nature and the experimental setup.
-
Racemic Mixture: VUF11207 is a racemic mixture, containing both (R) and (S) enantiomers. The (R)-enantiomer has a higher potency for ACKR3 (CXCR7) than the (S)-enantiomer.[1] Batch-to-batch variation in the enantiomeric ratio, though unlikely from a reliable supplier, or degradation over time could lead to variability.
-
Solution Stability: Ensure the compound is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles.[2] We recommend aliquoting stock solutions and storing them at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Cellular Context: The expression levels of ACKR3 and its interacting partner CXCR4 can vary significantly between cell lines and even with passage number. This can alter the cellular response to VUF11207.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent VUF11207 results.
Q2: I am observing effects that are not consistent with ACKR3's known signaling (i.e., G-protein independent, β-arrestin dependent). How can I determine if these are off-target effects?
A2: While VUF11207 is reported to be selective for ACKR3 over other chemokine receptors, comprehensive screening against a broad range of targets (e.g., kinases, other GPCRs) is not publicly available.[3] Unexplained effects warrant investigation into potential off-target activity.
Recommended Steps:
-
Use a Negative Control Cell Line: The ideal negative control is a cell line that is genetically identical to your experimental line but lacks ACKR3 expression (e.g., using CRISPR/Cas9 knockout). If VUF11207 still produces the effect in the knockout line, it is likely an off-target effect.
-
Use a Structurally Unrelated ACKR3 Agonist: If available, test another ACKR3 agonist with a different chemical scaffold. If this compound recapitulates the on-target effects (like β-arrestin recruitment) but not the anomalous effect, it further suggests an off-target liability of VUF11207.
-
Perform a Competitive Antagonism Assay: Use a known ACKR3 antagonist. If the antagonist blocks the canonical signaling of VUF11207 but not the unexpected effect, this points to an off-target mechanism.
-
Cell Viability Assay: To rule out general cytotoxicity, perform a dose-response study using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). Cytotoxicity at concentrations used for signaling experiments could confound results.
Q3: VUF11207 is altering CXCR4 signaling in my assay. Is this an off-target effect?
A3: Not necessarily. This is more likely an indirect, on-target effect. ACKR3 and CXCR4 share the endogenous ligand CXCL12, and the receptors can form heterodimers.[4] ACKR3 functions as a scavenger receptor for CXCL12, modulating its local concentration and thus affecting CXCR4 signaling.[5] By activating ACKR3, VUF11207 can induce receptor internalization, which may alter the cell's ability to scavenge CXCL12, thereby indirectly impacting the CXCR4 pathway.[2]
Signaling Crosstalk Diagram
Caption: VUF11207's on-target effect on ACKR3 indirectly modulates CXCR4 signaling.
Frequently Asked Questions (FAQs)
Q: What is the primary on-target mechanism of action for VUF11207? A: VUF11207 is a potent agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Its primary mechanism involves binding to ACKR3 and inducing the recruitment of β-arrestin-2.[6][7] This leads to subsequent receptor internalization.[6] Unlike typical chemokine receptors, ACKR3 signaling is G-protein independent.[5]
Q: Have any off-target interactions been reported for VUF11207? A: A selectivity study of VUF11207 against the human chemokine receptors CXCR1 through CXCR7 found that it was selective for ACKR3 (CXCR7).[3] VUF11207 induced β-arrestin recruitment only for ACKR3 and showed no activity in a Gαi-coupling assay for any of the seven receptors.[3] However, a broader off-target screening profile (e.g., against a kinase panel or a safety pharmacology panel) is not publicly available. Therefore, off-target effects at structurally unrelated proteins cannot be ruled out without direct testing.
Q: What are the differences in potency between VUF11207, its enantiomers, and the endogenous ligand CXCL12? A: The potencies can vary depending on the assay. The following table summarizes key quantitative data from the literature.
| Compound | Target | Assay Type | Potency Value | Citation |
| VUF11207 (racemic) | Human ACKR3 | Radioligand Binding (pKi) | 8.1 | [2][6] |
| VUF11207 (racemic) | Human ACKR3 | β-arrestin Recruitment (EC₅₀) | 1.6 nM | [8] |
| VUF11207 (racemic) | Human ACKR3 | β-arrestin Recruitment (pEC₅₀) | 8.8 | [2][6] |
| (R)-VUF11207 | Human ACKR3 | [¹²⁵I]CXCL12 Displacement (pEC₅₀) | 8.3 ± 0.1 | [1] |
| (S)-VUF11207 | Human ACKR3 | [¹²⁵I]CXCL12 Displacement (pEC₅₀) | 7.7 ± 0.1 | [1] |
| CXCL12 | Human ACKR3 | β-arrestin Recruitment | More potent than VUF11207 | [3] |
Q: What are the best experimental controls to include when working with VUF11207? A:
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Vehicle Control: The solvent used to dissolve VUF11207 (e.g., DMSO) should be added to control cells at the same final concentration.
-
Negative Control Compound: An inactive, structurally similar compound, if available.
-
Positive Control: The endogenous ligand, CXCL12, should be used to confirm that the ACKR3 pathway is responsive in your system.
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ACKR3-null Cells: As mentioned in the troubleshooting guide, cells lacking ACKR3 are the definitive negative control to distinguish on-target from off-target effects.
Key Experimental Protocols
1. β-Arrestin Recruitment BRET Assay
This assay directly measures the on-target activity of VUF11207 at ACKR3.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a light-emitting donor (e.g., Renilla Luciferase, RLuc) fused to ACKR3 and a fluorescent acceptor (e.g., YFP) fused to β-arrestin. Agonist binding brings the donor and acceptor close enough for energy transfer to occur.
-
Methodology:
-
Co-transfect HEK293 cells with plasmids encoding for ACKR3-RLuc and β-arrestin2-YFP.
-
Plate the transfected cells in a 96-well plate.
-
24-48 hours post-transfection, replace the culture medium with a serum-free medium.
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Add VUF11207 at various concentrations (typically from 1 pM to 10 µM) to the wells.
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Add the RLuc substrate (e.g., coelenterazine (B1669285) h).
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Measure the light emission at the wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the dose-response curve to determine the EC₅₀.[8]
-
2. Radioligand Binding Assay
This assay measures the affinity of VUF11207 for the ACKR3 receptor by assessing its ability to compete with a radiolabeled ligand.
-
Principle: VUF11207 will compete with a known radiolabeled ACKR3 ligand (e.g., [¹²⁵I]-CXCL12) for binding to the receptor in a concentration-dependent manner.
-
Methodology:
-
Prepare cell membranes from a cell line expressing high levels of ACKR3.
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Incubate a fixed amount of cell membranes with a fixed concentration of [¹²⁵I]-CXCL12.
-
In parallel incubations, add increasing concentrations of unlabeled VUF11207.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
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Measure the radioactivity retained on the filters using a gamma counter.
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Plot the percentage of specific binding against the concentration of VUF11207 to determine the IC₅₀, from which the Ki can be calculated.
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3. Cell Viability/Cytotoxicity Assay
This is a critical control experiment to ensure that observed effects are not due to cell death.
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Principle: Assays like MTT or CellTiter-Glo® measure the metabolic activity of a cell population, which is proportional to the number of viable cells.
-
Methodology (CellTiter-Glo® Example):
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Plate cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat cells with a range of VUF11207 concentrations for the duration of your longest experiment (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity (e.g., staurosporine).
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Remove the plate from the incubator and allow it to equilibrate to room temperature.
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Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence with a plate reader.
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Plot luminescence versus VUF11207 concentration to identify any cytotoxic effects.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
How to address experimental variability with VUF11207 fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when working with VUF11207 fumarate (B1241708).
Frequently Asked Questions (FAQs)
1. What is VUF11207 fumarate and what is its primary mechanism of action?
This compound is a potent and specific agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor 7 (CXCR7).[1][2][3] Unlike typical chemokine receptors, ACKR3 does not primarily signal through G-protein pathways.[4][5] Instead, VUF11207 binding to ACKR3/CXCR7 induces the recruitment of β-arrestin-2, leading to receptor internalization and modulation of downstream signaling pathways, such as inhibiting ERK phosphorylation.[2][4]
2. What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical to prevent degradation and ensure experimental consistency.
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Solubility: this compound is soluble up to 100 mM in both water and DMSO.
-
Storage of Stock Solutions:
3. What are the known binding affinities and potency values for VUF11207?
The potency of VUF11207 has been characterized in various assays. Inconsistencies in your results may be due to using concentrations far outside this effective range.
| Parameter | Value | Assay/Cell Line |
| EC₅₀ | 1.6 nM | β-arrestin recruitment in HEK293-CXCR7 cells[3] |
| pKi | 8.1 | Not specified |
| pEC₅₀ ((R)-enantiomer) | 8.3 ± 0.1 | [¹²⁵I] CXCL12 displacement assay[6] |
| pEC₅₀ ((S)-enantiomer) | 7.7 ± 0.1 | [¹²⁵I] CXCL12 displacement assay[6] |
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to variability.
Issue 1: High Variability in Assay Results
Question: My dose-response curves are inconsistent between experiments. What could be the cause?
Answer: Variability can stem from several factors, from compound preparation to the biological system itself. Follow this logical workflow to identify the potential source of the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected or No Cellular Response
Question: I'm not observing the expected inhibition of CXCL12-mediated effects, or I'm seeing an unexpected cellular response. Why?
Answer: The signaling of the CXCL12/CXCR4/CXCR7 axis is complex. VUF11207 specifically targets CXCR7, but its ultimate effect can be influenced by the relative expression and interaction with CXCR4.
Signaling Pathway Considerations:
-
Direct CXCR7 Signaling: VUF11207 binds to CXCR7, recruiting β-arrestin. This is a G-protein-independent pathway.[4][5]
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CXCR4/CXCR7 Heterodimerization: CXCR7 can form heterodimers with CXCR4.[7][8] This interaction can modulate CXCR4 signaling. Activation of CXCR7 by VUF11207 can induce this heterodimerization, which may attenuate CXCL12-dependent signaling through CXCR4.[9]
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Context-Dependent Effects: The ultimate biological outcome depends on the cellular context, including the relative levels of CXCR4 and CXCR7 expression. In some systems, VUF11207 has been shown to reduce CXCL12-mediated osteoclastogenesis[1][2], while in others, it potentiated Angiotensin II-induced adventitial thickening.[10]
Caption: VUF11207 signaling in the context of the CXCR4/CXCR7 axis.
Experimental Protocols
Protocol 1: General Workflow for In Vitro Cell-Based Assays
This protocol provides a generalized workflow for treating cells with this compound and assessing a downstream effect, such as ERK phosphorylation.
Caption: General experimental workflow for in vitro VUF11207 studies.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., HEK293 expressing CXCR7, or a relevant cancer cell line) in appropriate well plates. Ensure consistent cell density and health across all wells.
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Compound Dilution: Prepare a fresh dilution series of this compound from a validated stock solution immediately before use. Use the same serum-free medium that will be used for the treatment to avoid solubility issues.
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Treatment:
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For studying direct VUF11207 effects, add the compound and incubate.
-
To study the inhibition of another ligand (e.g., CXCL12), pre-incubate with VUF11207 for a set time before adding the second ligand.
-
-
Endpoint Analysis: Harvest cells or supernatant at the end of the incubation period. For signaling studies (e.g., ERK phosphorylation), this may be a short time point (5-30 minutes). For gene expression or proliferation, it may be several hours to days.
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Controls: Always include a vehicle control (e.g., media with the same final concentration of DMSO or water as the highest VUF11207 dose) and a positive control if applicable.
Protocol 2: In Vivo Osteoclastogenesis and Bone Resorption Model (Summary)
This is a summary of an in vivo protocol, adapted from a study on the effects of a CXCR7 agonist on LPS-induced bone loss.[1]
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Animal Model: 8-week-old male C57BL/6J mice.[1]
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Induction of Bone Loss: Lipopolysaccharide (LPS) is injected subcutaneously over the calvariae to induce an inflammatory response and bone resorption.[1]
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Treatment Groups:
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Vehicle control
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LPS alone
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LPS + this compound (e.g., 100 μ g/day , subcutaneous injection)[2]
-
-
Duration: Daily injections for a period such as 5 days.[2]
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Endpoint Analysis:
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After sacrifice, the calvariae are collected.
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Histology: Tissues are fixed, decalcified, and sectioned. Staining (e.g., TRAP staining) is performed to count the number of osteoclasts.[1]
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Gene Expression: RNA can be extracted from the tissue to measure mRNA levels of key markers like Cathepsin K, RANKL, and TNF-α via qPCR.[2]
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Bone Resorption Area: The area of bone resorption can be measured using imaging software on the histological sections.[1]
-
References
- 1. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 8. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stromal cell-derived factor-1 exerts opposing roles through CXCR4 and CXCR7 in angiotensin II-induced adventitial remodeling [pubmed.ncbi.nlm.nih.gov]
VUF11207 Fumarate: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for VUF11207 fumarate (B1241708) to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid VUF11207 fumarate?
A1: Solid this compound is stable when stored at -20°C.[1][2][3] It is important to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store this compound once it is in solution?
A2: For this compound dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] To minimize degradation, solutions should be stored in sealed containers.[4]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water and DMSO up to 100 mM.[1]
Q4: How is this compound shipped, and does the shipping condition affect its stability?
A4: this compound is typically shipped on blue ice.[2] Some suppliers may ship it at room temperature within the continental US.[4][5] These short-term shipping conditions are generally not expected to impact the compound's stability. However, upon receipt, it should be immediately stored at the recommended -20°C.
Troubleshooting Guide: Degradation Issues
If you suspect degradation of your this compound, consult the following guide. While specific degradation pathways for this compound are not extensively published, the following are common issues for fumarate salts and similar chemical structures.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity or inconsistent results. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. Fumarate compounds can be susceptible to hydrolysis under acidic or alkaline conditions, as well as oxidation and photolysis.[6][7][8] | 1. Verify Storage Conditions: Ensure the compound has been stored at -20°C (solid) or -80°C/-20°C (solution) as recommended. 2. Prepare Fresh Solutions: If using a stock solution that is older than the recommended period, prepare a fresh solution from solid compound. 3. Assess Purity: If possible, assess the purity of the compound using a stability-indicating method like HPLC.[6][7] |
| Change in physical appearance (e.g., color, clumping). | Moisture Absorption or Degradation: Exposure to moisture or light can cause physical changes and degradation. | 1. Handle Properly: Always handle the solid compound in a dry, controlled environment. 2. Protect from Light: Store both solid and solutions protected from light. 3. Discard if Necessary: If significant changes in appearance are observed, it is best to discard the vial and use a new one. |
| Precipitation in stock solution. | Low Solubility or Temperature Effects: The compound may have precipitated out of solution, especially at lower temperatures if the solvent's freezing point is reached. | 1. Warm Gently: Before use, allow the solution to warm to room temperature and vortex to ensure the compound is fully dissolved. 2. Check Concentration: Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent. |
Storage Condition Summary
For optimal stability, adhere to the following storage conditions for this compound:
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in a tightly sealed, desiccated container.[1][2][3] |
| In Solvent | -80°C | Up to 6 months | Use sealed storage, away from moisture.[4] |
| -20°C | Up to 1 month | Use sealed storage, away from moisture.[4] |
Experimental Protocols & Visualizations
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound and detecting potential degradation products. This method is adapted from established stability-indicating methods for other fumarate compounds.[6][7]
Objective: To determine the purity of this compound and identify any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the water component to 2.6 with phosphoric acid.[7] The exact ratio may need optimization.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of the intact this compound.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent degradation products.
-
The purity can be estimated by comparing the peak area of the main compound to the total peak area of all detected components.
-
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation study of this compound.
This compound Signaling Pathway
VUF11207 is a potent agonist of the ACKR3 (also known as CXCR7) chemokine receptor. Its binding initiates a signaling cascade that involves the recruitment of β-arrestin.[1][3]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor signal-to-noise ratio in VUF11207 fumarate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF11207 fumarate (B1241708). Our aim is to help you overcome common experimental challenges, particularly those related to poor signal-to-noise ratio, and to ensure the generation of high-quality, reproducible data.
Troubleshooting Guide: Overcoming Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful results and lead to incorrect interpretations. Below are common issues and actionable solutions for enhancing the quality of your data in VUF11207 fumarate experiments.
| Potential Problem | Possible Causes | Recommended Solutions |
| Low Signal Intensity | Suboptimal VUF11207 concentrationDegradation of VUF11207 stock solutionInsufficient receptor expression in the cell modelShort incubation time | Perform a dose-response curve to determine the optimal EC50.[1]Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[2]Verify ACKR3/CXCR7 expression levels in your cell line using qPCR or western blot.Optimize incubation time; refer to published protocols for guidance. |
| High Background Noise | Non-specific binding of VUF11207Cellular autofluorescenceContaminated reagents or buffersDetector sensitivity set too high | Include appropriate controls (e.g., untransfected cells, vehicle-only treatment).Use a blocking agent such as BSA in your assay buffer.Filter all buffers and solutions before use.Optimize instrument settings to reduce background without compromising signal. |
| Signal Variability | Inconsistent cell seeding densityEdge effects in multi-well platesInaccurate pipettingFluctuations in temperature or CO2 levels | Ensure even cell distribution when seeding plates.Avoid using the outer wells of plates or fill them with sterile PBS.Use calibrated pipettes and proper pipetting techniques.Maintain stable incubator conditions throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VUF11207?
A1: VUF11207 is a potent and specific agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][3] Unlike typical GPCRs, ACKR3 does not primarily signal through G-protein pathways. Instead, VUF11207 binding induces the recruitment of β-arrestin-2 to the receptor, leading to its internalization.[2][3] This process can modulate the levels of other chemokines, such as CXCL12, by acting as a scavenger receptor.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][5] For aqueous working solutions, it is recommended to prepare them fresh on the day of the experiment.
Q3: What are the typical working concentrations for VUF11207 in cell-based assays?
A3: The optimal concentration of VUF11207 can vary depending on the cell type and the specific assay. However, published data can provide a starting point.
| Parameter | Value | Assay Context |
| pKi | 8.1 | Ligand binding affinity for CXCR7.[2] |
| pEC50 (β-arrestin2 recruitment) | 8.8 | Potency in inducing β-arrestin2 recruitment.[2] |
| pEC50 (receptor internalization) | 7.9 | Potency in inducing CXCR7 internalization.[2] |
| EC50 | 1.6 nM | Potency as an ACKR3 (CXCR7) agonist.[1] |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: What control experiments are essential when working with VUF11207?
A4: To ensure the specificity of the observed effects, several controls are necessary:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve VUF11207.
-
Negative Control: Use a cell line that does not express ACKR3/CXCR7 to confirm the receptor-dependent action of VUF11207.
-
Positive Control: If available, use a known endogenous ligand for ACKR3/CXCR7, such as CXCL12, to compare the effects.[4]
Experimental Protocols
β-Arrestin Recruitment Assay (Conceptual Protocol)
This protocol outlines a general workflow for measuring VUF11207-induced β-arrestin recruitment using a commercially available assay system (e.g., PathHunter® or Tango™).
-
Cell Seeding: Seed HEK293 cells stably co-expressing ACKR3/CXCR7 and a β-arrestin fusion protein into a 96-well plate at a predetermined density. Allow cells to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control.
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Treatment: Remove the culture medium from the cells and add the VUF11207 dilutions and controls.
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Incubation: Incubate the plate at 37°C for the time specified by the assay kit manufacturer (typically 60-90 minutes).
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Detection: Add the detection reagent provided with the assay kit.
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Measurement: Read the luminescence or fluorescence signal using a plate reader.
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Data Analysis: Plot the signal intensity against the VUF11207 concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: VUF11207 signaling pathway via ACKR3 (CXCR7).
Caption: Troubleshooting workflow for poor signal-to-noise.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Potential for VUF11207 fumarate to induce cytotoxicity
Welcome to the technical support center for VUF11207 fumarate (B1241708). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing VUF11207 fumarate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the assessment of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary effect of this compound on cells?
A1: this compound is a potent and specific agonist for the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3. Its primary role is to activate CXCR7-mediated signaling pathways. In many cell types, particularly cancer cells, activation of CXCR7 is associated with anti-apoptotic effects, promoting cell survival and proliferation.[1][2][3] Therefore, the expected outcome of treating CXCR7-expressing cells with this compound is enhanced cell survival, especially under stressful conditions.
Q2: Could this compound induce cytotoxicity?
A2: While the primary role of CXCR7 activation is often pro-survival, the potential for this compound to induce cytotoxicity cannot be entirely ruled out and may be context-dependent. Cytotoxicity could arise from:
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Off-target effects: At high concentrations, the compound may interact with other cellular targets, leading to toxicity.
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Cell type-specific responses: In certain cell lines, CXCR7 signaling might paradoxically lead to cytotoxic outcomes.
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Prolonged stimulation: Continuous activation of the receptor could lead to cellular exhaustion or dysregulation of other essential pathways.
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Fumarate moiety: Although VUF11207 is supplied as a fumarate salt for improved solubility and stability, the fumarate component itself is generally not considered cytotoxic at the concentrations used for receptor agonism. However, it is important to use a vehicle control that includes fumarate if high concentrations of this compound are being tested.
Q3: What are the initial steps to take if I observe unexpected cell death in my experiments?
A3: If you observe unexpected cytotoxicity, it is crucial to perform a series of control experiments to determine the cause.
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Confirm the identity and purity of your this compound.
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Perform a dose-response experiment to see if the cytotoxicity is concentration-dependent.
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Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to rule out solvent toxicity.
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Test the effect of this compound on a control cell line that does not express CXCR7 to assess off-target effects.
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Use an alternative CXCR7 agonist or antagonist to confirm that the observed effect is mediated by CXCR7.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
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Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or variability in compound concentration.
-
Troubleshooting Steps:
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Ensure a homogenous single-cell suspension before seeding.
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Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation.[4]
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Ensure accurate and consistent pipetting of the compound.
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Issue 2: Discrepancy between different cytotoxicity assays.
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Possible Cause: Different assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[5] Your compound might be affecting one pathway more than another.
-
Troubleshooting Steps:
Issue 3: this compound precipitates in the culture medium.
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Possible Cause: Poor solubility of the compound at the desired concentration.
-
Troubleshooting Steps:
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This compound is soluble in DMSO and water. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium.
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Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.
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If precipitation still occurs, consider using a different solvent or a formulation with solubilizing agents, but be sure to test the vehicle for toxicity.
-
Quantitative Data Summary
As there is no direct public data on this compound-induced cytotoxicity, the following table provides a hypothetical framework for presenting such data. Researchers should aim to generate similar data to characterize the cytotoxic potential in their specific cell system.
| Cell Line | CXCR7 Expression | Assay Type | This compound IC50 (µM) | Vehicle Control Viability (%) | Notes |
| HEK293-CXCR7 | High | MTT | > 100 | 100 ± 5 | Expected low cytotoxicity in CXCR7 expressing cells. |
| HEK293-WT | None | MTT | > 100 | 100 ± 6 | Assess off-target cytotoxicity. |
| Glioma Cell Line | High | Annexin V/PI | > 100 | 98 ± 4 | CXCR7 activation is known to be anti-apoptotic in glioma cells.[2][3] |
| Hypothetical Sensitive Cell Line | Low/None | LDH | 25 ± 3 | 99 ± 5 | To investigate potential off-target effects. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: this compound activates CXCR7, leading to the recruitment of β-arrestin and subsequent activation of pro-survival signaling pathways like ERK and AKT, which in turn inhibit apoptosis.
Caption: A logical workflow for designing and executing experiments to evaluate the potential cytotoxicity of this compound.
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The chemokine receptor CXCR7 is highly expressed in human glioma cells and mediates antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Unexpected Outcomes in VUF11207 Fumarate Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected results in studies involving VUF11207 fumarate (B1241708), a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Understanding the nuanced mechanism of VUF11207 is critical for accurate data interpretation. While it directly activates ACKR3/CXCR7, its downstream effects can manifest as an indirect antagonism of the CXCL12/CXCR4 signaling axis, a common source of confusion in experimental outcomes.
Quick Facts: VUF11207 Fumarate
| Property | Value | Reference |
| Molecular Weight | 586.65 g/mol | [1] |
| Formula | C₂₇H₃₅FN₂O₄·C₄H₄O₄ | [1] |
| Solubility | ≤ 100 mM in water and DMSO | [1] |
| Storage | Store at -20°C | [1] |
| EC₅₀ (β-arrestin recruitment) | 1.6 nM in HEK293-CXCR7 cells | [1] |
Troubleshooting Guide
This guide addresses common unexpected observations in a question-and-answer format.
Question 1: Why am I observing an inhibition of CXCL12-induced cell migration or signaling, even though VUF11207 is a CXCR7 agonist?
Answer: This is a frequently encountered and important observation. The inhibitory effect of VUF11207 on the CXCL12/CXCR4 axis is a key aspect of its function and can be attributed to two primary mechanisms:
-
CXCL12 Scavenging: Upon activation by VUF11207, ACKR3/CXCR7 internalizes, taking with it any bound CXCL12. This process, known as scavenging, reduces the extracellular concentration of CXCL12, making less of the chemokine available to bind to and activate CXCR4.[2][3][4]
-
CXCR4/CXCR7 Heterodimerization: ACKR3/CXCR7 can form heterodimers with CXCR4.[5][6] Activation of ACKR3/CXCR7 by VUF11207 within these dimers can allosterically modulate CXCR4 signaling, often leading to reduced G-protein activation and altered downstream signaling cascades.[5][6][7] This can result in diminished CXCR4-mediated cellular responses, such as migration.
To experimentally distinguish between these two mechanisms, consider the following:
-
CXCL12 Uptake Assay: Directly measure the uptake and degradation of labeled CXCL12 in the presence and absence of VUF11207. A significant increase in CXCL12 internalization upon VUF11207 treatment would support the scavenging mechanism.
-
FRET/BRET Assays: Utilize Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) assays to study the proximity of CXCR4 and ACKR3/CXCR7 in live cells. Changes in the FRET/BRET signal upon VUF11207 treatment can provide evidence for conformational changes within the heterodimer.[8][9]
Question 2: I am not observing a G-protein-mediated signaling response (e.g., calcium mobilization) after VUF11207 treatment. Is my experiment failing?
Answer: Not necessarily. ACKR3/CXCR7 is considered an "atypical" chemokine receptor because it does not couple to G-proteins in the classical sense.[2][10] Its primary signaling pathway is through the recruitment of β-arrestin.[1] Therefore, the absence of a G-protein signal is the expected outcome. To confirm VUF11207 activity, you should perform a β-arrestin recruitment assay.
Question 3: The potency of VUF11207 seems to vary between my different cell lines.
Answer: This variability can be due to several factors:
-
Receptor Expression Levels: The relative expression levels of ACKR3/CXCR7 and CXCR4 can significantly influence the cellular response to VUF11207. Cells with high ACKR3/CXCR7 and low CXCR4 expression may show a more direct β-arrestin-mediated response, while cells with high levels of both receptors might exhibit a more pronounced inhibitory effect on CXCR4 signaling. It is crucial to quantify the expression of both receptors in your experimental system.
-
Cell-Specific Signaling Machinery: The downstream signaling components and regulatory proteins present in different cell types can vary, leading to different functional outcomes even with the same initial receptor activation.
Question 4: I am seeing inconsistent results between batches of this compound.
Answer: Ensure proper storage and handling of the compound. This compound should be stored at -20°C.[1] When preparing stock solutions, use high-quality, anhydrous DMSO or water. For in vivo studies, specific formulation protocols may be necessary to ensure solubility and stability.[11] Additionally, VUF11207 is a racemic mixture, and the (R)-enantiomer is more potent.[12] Batch-to-batch variations in enantiomeric purity could potentially contribute to inconsistent results.
Frequently Asked Questions (FAQs)
What is the primary signaling pathway activated by VUF11207? VUF11207 activates ACKR3/CXCR7, which primarily signals through the recruitment of β-arrestin.[1] This leads to receptor internalization and the activation of downstream pathways, such as the MAP kinase pathway.[10]
Does VUF11207 have any effect on CXCR4 directly? VUF11207 is highly selective for ACKR3/CXCR7 and does not directly bind to or activate CXCR4.[13] Its effects on CXCR4 are indirect, mediated by CXCL12 scavenging and CXCR4/CXCR7 heterodimerization.
What are typical working concentrations for VUF11207 in in vitro assays? The effective concentration of VUF11207 can vary depending on the cell type and the specific assay.
-
β-arrestin recruitment in HEK293 cells: EC₅₀ of 1.6 nM.[1]
-
Inhibition of osteoclastogenesis in precursor cells: 0.17 nM.[11]
-
Platelet aggregation studies: 100 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Are there known off-target effects of VUF11207? While VUF11207 is reported to be a selective ACKR3/CXCR7 agonist, comprehensive off-target screening data is not widely available in the public domain. As with any small molecule, it is prudent to consider the possibility of off-target effects and include appropriate controls in your experiments.
Experimental Protocols
1. β-Arrestin Recruitment Assay (Conceptual Workflow)
This assay measures the recruitment of β-arrestin to ACKR3/CXCR7 upon agonist stimulation. A common method is a BRET-based assay.
-
Cell Line: HEK293 cells co-transfected with ACKR3/CXCR7 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Incubate cells with varying concentrations of this compound.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the light emission at the donor and acceptor wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
-
Expected Outcome: A dose-dependent increase in the BRET ratio upon VUF11207 treatment.
2. CXCL12 Scavenging Assay (Conceptual Workflow)
This assay quantifies the uptake and degradation of CXCL12 mediated by ACKR3/CXCR7.
-
Cell Line: Cells endogenously or exogenously expressing ACKR3/CXCR7.
-
Procedure:
-
Incubate cells with a known concentration of labeled CXCL12 (e.g., ¹²⁵I-CXCL12 or fluorescently tagged CXCL12) in the presence or absence of VUF11207.
-
After incubation, wash the cells to remove unbound CXCL12.
-
Lyse the cells and measure the amount of internalized labeled CXCL12.
-
-
Expected Outcome: VUF11207 treatment will increase the amount of internalized labeled CXCL12.
Visualizing the Pathways
To aid in the interpretation of experimental results, the following diagrams illustrate the key signaling pathways involved.
Caption: VUF11207 signaling and its impact on the CXCL12/CXCR4 axis.
Caption: A logical workflow for troubleshooting unexpected VUF11207 results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scavenging of CXCL12 by CXCR7 Promotes Tumor Growth and Metastasis of CXCR4-positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 functions as a scavenger for CXCL12 and CXCL11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Constraints on GPCR Heterodimerization Revealed by the Type-4 Induced-Association BRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR7 agonists inhibit the function of CXCL12 by down-regulation of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
VUF11207 Fumarate Salt: Technical Support & Experimental Controls
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper experimental use of VUF11207, focusing on the critical aspect of controlling for its fumarate (B1241708) salt form.
Frequently Asked Questions (FAQs)
Q1: Why is a specific vehicle control required for VUF11207 fumarate salt?
A1: VUF11207 is supplied as a fumarate salt to improve its solubility and stability. However, fumaric acid and its esters are not biologically inert. They are known to have cellular effects, including activating the Nrf2 antioxidant response pathway and modulating mitochondrial function.[1][2] Therefore, to ensure that the observed experimental effects are solely due to the VUF11207 molecule's activity on its target, the atypical chemokine receptor 3 (ACKR3/CXCR7), it is crucial to use a vehicle control that contains an equimolar concentration of fumaric acid.[1][3]
Q2: What is the correct vehicle control for an experiment using this compound salt?
A2: The correct vehicle control is a solution containing the same solvent (e.g., DMSO, cell culture media) and an equimolar amount of fumaric acid as the VUF11207 solution being used. For example, if you prepare a 10 mM stock solution of this compound, you must also prepare a 10 mM stock solution of fumaric acid in the same solvent to use as your vehicle control.
Q3: How do I prepare a fumaric acid vehicle control solution?
A3: Fumaric acid has low aqueous solubility. To prepare a stock solution for cell culture applications, you will likely need to adjust the pH. A common method involves suspending fumaric acid in nuclease-free water and adding sterile 1 M NaOH dropwise until the compound dissolves completely and the pH is adjusted to 7.4.[1] This sodium fumarate solution can then be sterile-filtered. Always prepare your VUF11207 solution and the fumaric acid control in the exact same manner.
Q4: What is the mechanism of action for VUF11207?
A4: VUF11207 is a selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[4][5] Unlike typical chemokine receptors, ACKR3 does not primarily signal through G-protein activation.[6][7] Instead, upon agonist binding, it recruits β-arrestin-2, leading to receptor internalization.[5][8] This action can modulate the signaling of other receptors, notably CXCR4, by forming heterodimers and scavenging the shared ligand, CXCL12.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed in the fumaric acid vehicle control group. | Fumaric acid has known biological effects. | This is precisely why the control is necessary. Document the effects and attribute them to the fumarate counter-ion. The true effect of VUF11207 is the difference between the VUF11207-treated group and the fumaric acid vehicle control group. |
| This compound or fumaric acid powder is not dissolving in aqueous media. | Low aqueous solubility at neutral pH. | Follow the pH adjustment protocol.[1] Suspend the powder in your medium or water and slowly add 1 M NaOH while stirring until it dissolves. Adjust the final pH to your experimental requirements (e.g., 7.4). |
| Inconsistent results between experimental repeats. | Degradation of stock solutions or improper storage. | VUF11207 and fumaric acid stock solutions should be aliquoted and stored appropriately, typically at -20°C or -80°C, to avoid freeze-thaw cycles. Check the manufacturer's guidelines for long-term stability.[3] |
| No effect observed with VUF11207 treatment. | The chosen cell line may not express ACKR3/CXCR7. | Confirm ACKR3/CXCR7 expression in your experimental system using techniques like qPCR, western blot, or flow cytometry before conducting functional assays. |
Pharmacological Data
The following table summarizes key quantitative data for VUF11207's interaction with its target receptor, ACKR3/CXCR7.
| Parameter | Value | Assay Type | Notes |
| pEC50 ((R)-enantiomer) | 8.3 ± 0.1 | [125I] CXCL12 displacement | The (R)-enantiomer is the more potent form.[6] |
| pEC50 ((S)-enantiomer) | 7.7 ± 0.1 | [125I] CXCL12 displacement | The (S)-enantiomer shows lower potency.[6] |
| pEC50 (racemic) | ~7.5 - 8.0 | β-arrestin recruitment | VUF11207 induces β-arrestin-2 recruitment to ACKR3.[5] |
| pKi | 5.3 to 8.1 | Ligand binding | Value range is for a series of styrene-amide derivatives including VUF11207.[8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of VUF11207 and Fumaric Acid Vehicle Control
Objective: To prepare a 10 mM stock solution of this compound and a corresponding 10 mM equimolar fumaric acid vehicle control.
Materials:
-
This compound salt (MW = 451.5 g/mol )
-
Fumaric acid (MW = 116.07 g/mol )
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
Procedure:
-
VUF11207 Stock:
-
Weigh 4.52 mg of this compound salt.
-
Add 1 mL of DMSO to achieve a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
-
Fumaric Acid Vehicle Control Stock:
-
Weigh 1.16 mg of fumaric acid.
-
Add 1 mL of DMSO to achieve a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
-
Storage:
-
Aliquot both stock solutions into smaller working volumes.
-
Store at -20°C or -80°C as recommended by the supplier.
-
Experimental Control Workflow
The diagram below illustrates the decision-making process and workflow for correctly using this compound and its vehicle control in a typical cell-based experiment.
Caption: Workflow for preparing and using VUF11207 and its fumarate vehicle control.
Signaling Pathway Diagrams
VUF11207/ACKR3 Signaling Mechanism
VUF11207 acts as an agonist at the ACKR3 receptor. The primary signaling output is the recruitment of β-arrestin, which can lead to receptor internalization and modulation of other signaling pathways, such as those mediated by CXCR4.
Caption: Simplified signaling pathway for the ACKR3 agonist VUF11207.
Troubleshooting Logic for Vehicle Control Effects
Use this decision tree to diagnose and interpret unexpected results originating from your fumaric acid vehicle control.
Caption: Troubleshooting flowchart for unexpected vehicle control activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of Fumaric Acid Esters in the R6/2 and YAC128 Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 10. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and aliquoting VUF11207 fumarate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting VUF11207 fumarate (B1241708). Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is VUF11207 fumarate and what is its mechanism of action?
This compound is a potent and specific agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] It has an EC50 of 1.6 nM.[1][2][3][4] Its mode of action involves inducing the recruitment of β-arrestin to CXCR7, which leads to the internalization of the receptor.[1][3][4] this compound has been shown to reduce CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting the phosphorylation of ERK.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in both water and DMSO up to 100 mM.[1] For in vivo studies, complex solvent systems can be used. For example, a clear solution can be achieved at a concentration of at least 2.08 mg/mL (3.55 mM) using formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[5]
Q3: How should I store this compound?
The solid powder form of this compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to protect the compound from light.
Q4: Why is aliquoting of this compound solutions recommended?
Aliquoting is crucial to prevent the degradation of the compound that can occur with repeated freeze-thaw cycles.[5] By creating single-use aliquots, you can ensure the stability and activity of the compound throughout your experiments.
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
-
Solution: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[5] Ensure that you are using a recommended solvent (e.g., DMSO or water) and have not exceeded the solubility limit.
Problem: I see precipitation in my stock solution after thawing.
-
Solution: This may indicate that the compound has come out of solution during freezing. Before use, allow the aliquot to completely thaw at room temperature and vortex gently to ensure it is fully dissolved. If precipitation persists, brief sonication may help. To avoid this, ensure the initial stock solution is fully dissolved before the first freezing.
Problem: My experimental results are inconsistent.
-
Solution: Inconsistent results can arise from multiple freeze-thaw cycles. It is highly recommended to prepare single-use aliquots of your stock solution to maintain its integrity.[5] Also, verify the age and storage conditions of your stock solution, as prolonged storage, even at recommended temperatures, can lead to degradation. Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[5]
Data Summary
Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM[1] |
| DMSO | 100 mM[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.55 mM)[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.55 mM)[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.55 mM)[5] |
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C[1] | 2 years[4] |
| Stock Solution in DMSO | -80°C | 6 months[4][5] |
| Stock Solution in DMSO | -20°C | 1 month[5] |
| Stock Solution in DMSO | 4°C | 2 weeks[4] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening the vial, bring the this compound powder to room temperature. This prevents the condensation of moisture, which could affect the stability of the compound.
-
Reconstitution:
-
Determine the desired stock concentration and the required volume of solvent.
-
Using a sterile pipette tip, add the appropriate volume of solvent (e.g., DMSO) to the vial containing the this compound powder.
-
Cap the vial and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting:
-
Once the stock solution is fully dissolved, immediately proceed to prepare single-use aliquots.
-
Dispense the solution into smaller, sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and refreezing.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
-
Storage:
-
Store the aliquots at the recommended temperature. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[5]
-
Visualizations
Caption: Workflow for Handling and Aliquoting this compound.
Caption: this compound Signaling Pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 3. probechem.com [probechem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
Validation & Comparative
A Comparative Guide to VUF11207 Fumarate and VUF11403 for CXCR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule agonists, VUF11207 fumarate (B1241708) and VUF11403, in their activation of the atypical chemokine receptor CXCR7, also known as ACKR3. This document summarizes their performance based on experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and workflows.
Introduction to CXCR7 and its Agonists
The C-X-C chemokine receptor type 7 (CXCR7) is an atypical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, adhesion, and migration. Unlike typical GPCRs that primarily signal through G proteins, CXCR7 preferentially signals through the β-arrestin pathway. This unique signaling profile makes it an attractive target for therapeutic intervention in areas such as cancer, inflammation, and neurodegenerative diseases.
VUF11207 fumarate and VUF11403 are two potent, small-molecule agonists of CXCR7 that have been instrumental in elucidating the receptor's function. Both compounds effectively induce the recruitment of β-arrestin to the receptor and promote its subsequent internalization.
Quantitative Comparison of Agonist Performance
The following table summarizes the key performance metrics of this compound and VUF11403 in activating CXCR7. The data is compiled from the foundational study by Wijtmans et al. (2012) in the European Journal of Medicinal Chemistry.
| Parameter | This compound | VUF11403 | Reference |
| Binding Affinity (pKi) | 8.1 | 7.8 | [1] |
| β-Arrestin2 Recruitment (pEC50) | 8.8 | 8.2 | [1] |
| CXCR7 Internalization (pEC50) | 7.9 | 7.6 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of a compound in inducing a specific biological response. A higher pEC50 value indicates greater potency.
Signaling Pathway and Experimental Workflow
The activation of CXCR7 by agonists like VUF11207 and VUF11403 initiates a signaling cascade that is primarily mediated by β-arrestin. This is in contrast to canonical GPCR signaling which involves G-protein coupling and downstream second messengers.
Caption: CXCR7 agonist-induced β-arrestin signaling cascade.
The experimental validation of these agonists' activity typically involves a series of in vitro assays. The general workflow for characterizing CXCR7 agonists is depicted below.
Caption: Workflow for characterizing CXCR7 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the principles described in the primary literature.
Radioligand Binding Assay (for determining pKi)
This assay measures the ability of a test compound (VUF11207 or VUF11403) to displace a radiolabeled ligand from the CXCR7 receptor.
-
Cell Line: HEK293 cells stably expressing human CXCR7.
-
Radioligand: [¹²⁵I]-CXCL12 (a natural high-affinity ligand for CXCR7).
-
Procedure:
-
Prepare cell membranes from HEK293-CXCR7 cells.
-
Incubate the cell membranes with a constant concentration of [¹²⁵I]-CXCL12 and varying concentrations of the unlabeled test compound.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
-
β-Arrestin2 Recruitment Assay (BRET Assay)
This assay quantifies the recruitment of β-arrestin2 to the CXCR7 receptor upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293T cells.
-
Plasmids:
-
CXCR7 tagged with Renilla luciferase (Rluc).
-
β-arrestin2 tagged with Yellow Fluorescent Protein (YFP).
-
-
Procedure:
-
Co-transfect HEK293T cells with the CXCR7-Rluc and β-arrestin2-YFP plasmids.
-
Plate the transfected cells in a 96-well plate.
-
Replace the culture medium with a suitable assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Measure the baseline BRET signal.
-
Add varying concentrations of the test compound (VUF11207 or VUF11403) to the wells.
-
Measure the BRET signal again after a defined incubation period.
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).
-
Plot the change in BRET ratio against the log concentration of the agonist to determine the pEC50.
-
Receptor Internalization Assay (ELISA)
This assay measures the agonist-induced internalization of the CXCR7 receptor from the cell surface using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Line: HEK293 cells stably expressing N-terminally FLAG-tagged CXCR7.
-
Antibodies:
-
Primary antibody: Anti-FLAG M2 monoclonal antibody.
-
Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.
-
-
Procedure:
-
Seed the HEK293-FLAG-CXCR7 cells in a 96-well plate.
-
Wash the cells with assay buffer.
-
Incubate the cells with varying concentrations of the test compound (VUF11207 or VUF11403) at 37°C for a defined period to allow for receptor internalization.
-
Fix the cells with paraformaldehyde.
-
Incubate the non-permeabilized cells with the anti-FLAG M2 antibody to label the remaining cell surface receptors.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
Add the HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
The decrease in absorbance corresponds to the amount of receptor internalization.
-
Plot the percentage of internalization against the log concentration of the agonist to determine the pEC50.
-
Conclusion
Both this compound and VUF11403 are potent and high-affinity agonists for the CXCR7 receptor, primarily signaling through the β-arrestin pathway. VUF11207 exhibits slightly higher binding affinity and potency in inducing both β-arrestin2 recruitment and receptor internalization compared to VUF11403. The choice between these two compounds may depend on the specific requirements of the research, with VUF11207 offering a marginal advantage in potency. The experimental protocols provided herein offer a robust framework for the characterization of these and other CXCR7 modulators.
References
A Comparative Analysis of VUF11207 Fumarate and Endogenous Ligand CXCL12 in β-Arrestin Recruitment
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the nuanced mechanisms of ligand-induced signaling, particularly biased agonism, are of paramount interest to researchers and drug development professionals. This guide provides a detailed comparison of the synthetic small molecule agonist, VUF11207 fumarate (B1241708), and the endogenous chemokine, CXCL12, with a specific focus on their ability to recruit β-arrestin to the chemokine receptors CXCR4 and ACKR3 (also known as CXCR7).
This analysis is based on experimental data from various studies and aims to offer an objective overview of their respective performance, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
Quantitative Comparison of Ligand-Induced β-Arrestin Recruitment
The efficacy and potency of VUF11207 fumarate and CXCL12 in recruiting β-arrestin are summarized in the table below. These quantitative parameters, primarily EC50 values, highlight the distinct profiles of these ligands at their target receptors.
| Ligand | Receptor | Assay Type | Cell Line | β-Arrestin Isoform | Potency (EC50) | Efficacy | Reference |
| This compound | ACKR3 (CXCR7) | BRET | HEK293-CXCR7 | β-arrestin 2 | 1.6 nM | Agonist | |
| CXCL12 | CXCR4 | BRET | HeLa | β-arrestin 2 | Concentration-dependent recruitment observed | Efficient recruitment | |
| CXCL12 | ACKR3 (CXCR7) | Tango | U2OS | β-arrestin 2 | - | Induces recruitment | |
| CXCL12 | CXCR4 | Tango (PRESTO-Tango) | - | β-arrestin 2 | - | Induces recruitment | |
| This compound | ACKR3 (CXCR7) | Tango | - | β-arrestin 2 | - | Induces recruitment | |
| This compound | CXCR4 | Tango (PRESTO-Tango) | - | β-arrestin 2 | No measurable response | - | |
| CXCL12 | CXCR4 | NanoBiT | - | β-arrestin 1/2 | - | Induces recruitment | |
| CXCL12 | ACKR3 (CXCR7) | NanoBiT | - | β-arrestin 1/2 | - | Robust recruitment | |
| This compound | ACKR3 (CXCR7) | NanoBiT | - | β-arrestin 1/2 | - | Induces recruitment |
Note: EC50 values can vary depending on the specific assay and cell line used. The table presents a summary of available data.
Signaling Pathways and Ligand Bias
This compound and CXCL12 exhibit distinct signaling profiles, particularly in their ability to engage G protein-dependent versus β-arrestin-dependent pathways.
CXCL12 is the natural ligand for both CXCR4 and ACKR3. At CXCR4, it acts as a balanced agonist , capable of activating both G protein signaling pathways (leading to events like calcium mobilization) and inducing β-arrestin recruitment. In contrast, at ACKR3, CXCL12 primarily triggers robust β-arrestin recruitment, as ACKR3 is considered a G protein-independent or "atypical" chemokine receptor.
This compound is a potent and selective agonist for ACKR3 , demonstrating a strong bias towards the β-arrestin pathway. Studies indicate that VUF11207 does not elicit a measurable response at CXCR4, highlighting its specificity for ACKR3. This makes VUF11207 a valuable tool for specifically studying ACKR3-mediated β-arrestin signaling without the confounding effects of G protein activation or CXCR4 engagement.
The following diagrams illustrate the signaling pathways initiated by each ligand at their respective receptors.
Validating VUF11207 Fumarate Binding Specificity to CXCR7: A Comparative Guide
This guide provides a detailed comparison of VUF11207 fumarate's binding and functional specificity for the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). For researchers and drug development professionals, understanding the precise interaction of synthetic ligands is critical for interpreting experimental results and developing targeted therapeutics. This document outlines the performance of VUF11207 against other known CXCR7 ligands, supported by experimental data and detailed methodologies.
Introduction to CXCR7 and Ligand Specificity
CXCR7 is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including cell migration, survival, and angiogenesis. Unlike typical GPCRs, CXCR7 does not couple to G proteins to induce signals like calcium mobilization. Instead, its primary signaling mechanism involves the recruitment of β-arrestin, leading to receptor internalization and activation of specific downstream pathways.[1][2] This atypical signaling profile makes the validation of ligand specificity crucial. VUF11207 is a synthetic, small-molecule agonist developed as a specific pharmacological tool to probe CXCR7 function.[3][4]
Comparative Analysis of CXCR7 Ligands
The binding specificity of VUF11207 is best understood when compared with the receptor's natural ligands and other synthetic modulators.
-
This compound: A styrene-amide derivative that acts as a high-affinity, high-potency agonist for CXCR7.[3][5] It specifically induces the recruitment of β-arrestin2 to the receptor, triggering its internalization.[6][7]
-
CXCL12 (SDF-1α): An endogenous chemokine that is a primary ligand for CXCR7. However, CXCL12 also binds to another receptor, CXCR4, which mediates conventional G protein signaling.[2] Notably, CXCL12 exhibits a tenfold higher binding affinity for CXCR7 compared to CXCR4.[8]
-
CXCL11 (I-TAC): Another natural chemokine ligand that binds to both CXCR7 and CXCR3.[8][9] Similar to CXCL12, its effects are not exclusive to CXCR7, complicating its use as a specific tool for studying this receptor.
-
CCX771: A selective small-molecule agonist for CXCR7. It is reported to be highly selective for CXCR7 with no effect on CXCL12 binding to CXCR4.[8]
-
VUF11403: A structural analog of VUF11207, also identified as a high-affinity CXCR7 agonist that promotes β-arrestin2 recruitment.[6][8]
Data Presentation: Quantitative Ligand Comparison
The following table summarizes the binding affinities and functional potencies of VUF11207 and its alternatives at the human CXCR7 receptor.
| Ligand | Type | Receptor Target(s) | Binding Affinity (pKi / IC50) | Functional Potency (pEC50 / EC50) | Key Functional Readout |
| VUF11207 | Synthetic Agonist | CXCR7 | pKi = 8.1[3][5] | pEC50 = 8.8 / EC50 = 1.6 nM[3] | β-arrestin2 Recruitment |
| CXCL12 | Endogenous Ligand | CXCR7, CXCR4 | High Affinity (10x higher for CXCR7 vs. CXCR4)[8] | Activates β-arrestin at CXCR7[8] | β-arrestin Recruitment |
| CXCL11 | Endogenous Ligand | CXCR7, CXCR3 | Binds both receptors[9] | Activates β-arrestin at CXCR7[9] | β-arrestin Recruitment |
| CCX771 | Synthetic Agonist | CXCR7 | IC50 = 4.1 nM[8] | Potent Agonist | β-arrestin Recruitment |
| VUF11403 | Synthetic Agonist | CXCR7 | High Affinity[8] | Low nM EC50[6] | β-arrestin2 Recruitment |
Experimental Protocols
To validate the binding specificity and functional profile of a ligand like VUF11207, a series of well-defined assays are required.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound (e.g., VUF11207) to displace a known radiolabeled ligand from the CXCR7 receptor, allowing for the determination of its binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of unlabeled ligands for CXCR7.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing human CXCR7.
-
Radiolabeled CXCR7 ligand (e.g., [¹²⁵I]-CXCL12).
-
Unlabeled test compounds (VUF11207 and others).
-
Assay Buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the CXCR7-expressing cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound to compete for binding.
-
Allow the reaction to reach equilibrium at a specified temperature (e.g., room temperature for 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
β-Arrestin Recruitment Assay (BRET)
Since CXCR7 signals primarily through β-arrestin, this functional assay is essential to confirm that ligand binding translates into the expected biological response. The Bioluminescence Resonance Energy Transfer (BRET) assay is a common method for this purpose.
-
Objective: To measure the recruitment of β-arrestin2 to CXCR7 upon agonist stimulation.
-
Materials:
-
HEK293 cells co-transfected with two constructs:
-
CXCR7 fused to a Renilla luciferase (RLuc) donor.
-
β-arrestin2 fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
-
Test compounds (VUF11207).
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of detecting dual-emission luminescence.
-
-
Protocol:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Starve the cells in a serum-free medium before the assay to reduce basal signaling.
-
Add increasing concentrations of the test compound (e.g., VUF11207) to the wells and incubate.
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately measure the luminescence emitted at two wavelengths: one for the RLuc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
Calculate the BRET ratio (YFP emission / RLuc emission). An increase in this ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin2 recruitment to the receptor.
-
Plot the BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.[3][5]
-
G Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay is performed as a counter-screen to confirm that VUF11207 does not activate G proteins, which is consistent with CXCR7's atypical nature.
-
Objective: To determine if ligand binding to CXCR7 leads to G protein activation.
-
Materials:
-
Cell membranes expressing CXCR7.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Test compounds (VUF11207). A known G protein-activating ligand for another GPCR should be used as a positive control.
-
Assay Buffer.
-
-
Protocol:
-
Pre-incubate cell membranes with GDP to load the Gα subunits.
-
Add the test compound along with [³⁵S]GTPγS.
-
Incubate to allow for potential G protein activation and binding of the radiolabel.
-
Upon receptor activation, the bound GDP is exchanged for GTP (or [³⁵S]GTPγS in this case).
-
Terminate the reaction by rapid filtration, similar to the radioligand binding assay.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding above baseline indicates G protein activation. For a CXCR7-specific ligand like VUF11207, no significant increase is expected.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 9. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
VUF11207 Fumarate: A Comparative Analysis of its Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF11207 fumarate's interaction with its primary target, the atypical chemokine receptor ACKR3 (also known as CXCR7), versus other chemokine receptors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of the compound's selectivity and performance in relevant experimental models.
VUF11207 fumarate (B1241708) has been identified as a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7)[1]. Its selectivity is a critical attribute for its use as a chemical probe to elucidate the biological functions of ACKR3 and for its potential therapeutic applications. This guide summarizes the available data on its cross-reactivity, or lack thereof, with other chemokine receptors, particularly within the CXC chemokine receptor family.
Quantitative Data Summary
This compound's activity has been most extensively characterized at the human ACKR3/CXCR7 receptor. While comprehensive quantitative data for its activity across a wide panel of chemokine receptors is limited in publicly accessible literature, studies have demonstrated its high selectivity for ACKR3 over other CXC chemokine receptors.
| Receptor | Ligand/Compound | Assay Type | Potency/Affinity | Reference |
| ACKR3 (CXCR7) | This compound | β-arrestin recruitment | EC50 = 1.6 nM | |
| ACKR3 (CXCR7) | This compound | Radioligand binding | pKi = 8.1 | [2][3] |
| CXCR1 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR2 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR3 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR4 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR5 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR6 | This compound | β-arrestin recruitment | No significant activity observed | [4] |
| CXCR1-7 | This compound | Gαi-coupling | No significant activity observed | [4] |
Note: The "No significant activity observed" designation for CXCR1-6 is based on graphical data from a study that systematically evaluated the cross-reactivity of VUF11207 across all CXC chemokine receptors[4]. Specific EC50 or Ki values for these receptors were not provided in the publication. The study also demonstrated a lack of Gαi-coupling for all tested CXC receptors, which is consistent with the known signaling mechanism of ACKR3 that primarily involves β-arrestin recruitment[4].
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-reactivity analysis of this compound are provided below.
β-Arrestin Recruitment Assays (PRESTO-Tango and Tango)
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment[5][6][7][8][9].
Principle: The assay utilizes a fusion protein of the GPCR of interest linked to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor (tTA). Upon ligand binding and receptor activation, β-arrestin, fused to TEV protease, is recruited to the GPCR. This brings the TEV protease into proximity with its cleavage site, releasing the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be measured as a luminescent signal.
Detailed Protocol Outline:
-
Cell Culture and Transfection: HTLA (HEK293T cells stably expressing a tTA-dependent luciferase reporter) or similar cells are cultured in 384-well plates coated with poly-L-lysine[5]. Cells are then transfected with plasmids encoding the GPCR-TEV-tTA fusion protein and the β-arrestin-TEV protease fusion protein.
-
Ligand Stimulation: After an appropriate incubation period to allow for protein expression (typically 24 hours), the cell culture medium is replaced with a serum-free medium. This compound or other test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for a minimum of 16 hours at 37°C to allow for β-arrestin recruitment, TEV protease cleavage, and subsequent reporter gene expression[5].
-
Luminescence Reading: The cell culture medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. After a short incubation period (5-20 minutes), the luminescence is measured using a plate reader[5].
-
Data Analysis: The luminescence signal is normalized to a vehicle control, and dose-response curves are generated to determine the potency (EC50) of the test compounds.
Gαi-Coupling Assay (GloSensor™ cAMP Assay)
The GloSensor™ cAMP Assay is a bioluminescence-based assay used to measure changes in intracellular cyclic AMP (cAMP) levels, which is a hallmark of Gαs and Gαi-coupled GPCR activation[10][11][12][13][14]. For Gαi-coupled receptors, activation leads to a decrease in cAMP levels.
Principle: The assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change occurs in the luciferase enzyme, leading to an increase in light output. To measure Gαi activation, cells are typically stimulated with forskolin (B1673556) to elevate basal cAMP levels. The activation of a Gαi-coupled receptor will then inhibit adenylyl cyclase, leading to a decrease in cAMP and a subsequent reduction in the luminescent signal.
Detailed Protocol Outline:
-
Cell Culture and Transfection: HEK293T or other suitable cells are co-transfected with a plasmid encoding the GPCR of interest and the GloSensor™ cAMP plasmid.
-
Cell Plating and Equilibration: Transfected cells are plated in 384-well plates. Prior to the assay, the cells are incubated with the GloSensor™ cAMP Reagent in a CO2-independent medium for approximately 2 hours to allow the substrate to enter the cells[11][13].
-
Compound Addition: A Gαs-stimulator like forskolin is added to the cells to induce a measurable level of cAMP. Subsequently, this compound or other test compounds are added at various concentrations.
-
Luminescence Measurement: The luminescence is measured kinetically or at a fixed time point after compound addition using a plate reader. A decrease in luminescence in the presence of the test compound indicates Gαi coupling.
-
Data Analysis: The change in luminescence is used to generate dose-response curves and determine the potency (EC50 or IC50) of the compounds for inhibiting cAMP production.
Visualizations
Signaling Pathway Diagram
Caption: this compound selectively activates β-arrestin signaling at ACKR3.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 6. youtube.com [youtube.com]
- 7. addgene.org [addgene.org]
- 8. eubopen.org [eubopen.org]
- 9. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using VUF11207 fumarate over other small molecule CXCR7 agonists
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical tool is paramount for unraveling the complexities of the atypical chemokine receptor CXCR7. VUF11207 fumarate (B1241708) has emerged as a distinguished small molecule agonist, offering significant advantages over other available compounds in the study of CXCR7-mediated signaling and function.
This guide provides an objective comparison of VUF11207 fumarate with other notable small molecule CXCR7 agonists, supported by experimental data. We delve into its performance in key assays, present detailed experimental protocols for reproducibility, and visualize the intricate signaling pathways involved.
Unveiling the Superior Profile of this compound
This compound, a styrene-amide derivative, demonstrates high affinity and potent agonistic activity at the CXCR7 receptor.[1][2][3][4] Its primary mechanism of action involves the robust recruitment of β-arrestin 2, a hallmark of CXCR7 signaling, which is an atypical G protein-coupled receptor (GPCR) that does not couple to traditional G-protein signaling pathways.[1][4][5] This β-arrestin-biased signaling cascade is pivotal in mediating various cellular processes, including cell migration, survival, and inflammation.[6]
The advantages of this compound lie in its well-characterized potency and specificity, making it a reliable tool for in vitro and in vivo studies.
Comparative Performance of CXCR7 Agonists
To contextualize the advantages of this compound, a comparative analysis of its performance against other known small molecule and peptide CXCR7 agonists is presented below. The data highlights key parameters such as binding affinity (pKi) and potency (EC50) in inducing downstream signaling events like β-arrestin recruitment and receptor internalization.
| Compound | Type | Binding Affinity (pKi) | β-Arrestin Recruitment (EC50) | Receptor Internalization (EC50) | ERK Phosphorylation |
| This compound | Small Molecule | 8.1 | 1.6 nM | ~12.6 nM | Induces |
| CCX771 | Small Molecule | ~8.4 (IC50 = 4.1 nM) | Agonist activity reported | Induces | - |
| CCX733 | Small Molecule | - | Agonist activity reported | Induces | - |
| TC14012 | Peptide | - | 350 nM | - | Induces |
| FC313 | Peptide | ~6.1 (IC50 = 0.80 µM) | 95 nM | - | - |
Note: Data is compiled from various sources. Direct comparison may be limited by different experimental conditions.
As the table indicates, this compound exhibits nanomolar potency in recruiting β-arrestin, a key functional readout for CXCR7 activation.
CXCR7 Signaling Pathway and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the CXCR7 signaling pathway and a typical experimental workflow for assessing agonist-induced β-arrestin recruitment.
Detailed Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to CXCR7 upon agonist stimulation, often using a bioluminescence resonance energy transfer (BRET) or enzyme complementation approach.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7 and a β-arrestin 2 fusion protein (e.g., with a luciferase or fluorescent tag)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
Assay buffer (e.g., HBSS)
-
This compound and other test compounds
-
Multi-well plates (white, clear bottom for BRET)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding CXCR7 and the β-arrestin 2 reporter system using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density.
-
Serum Starvation: 24 hours after seeding, replace the growth medium with serum-free medium and incubate for at least 2 hours to minimize basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound and other agonists in assay buffer. Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific assay system.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Receptor Internalization Assay
This assay measures the agonist-induced internalization of CXCR7 from the cell surface.
Materials:
-
Cells stably expressing tagged CXCR7 (e.g., HA- or FLAG-tagged)
-
Primary antibody against the tag
-
Fluorescently labeled secondary antibody
-
This compound and other test compounds
-
Fixation and permeabilization buffers
-
Flow cytometer or high-content imaging system
Protocol:
-
Cell Treatment: Treat cells with different concentrations of the CXCR7 agonist for a specific time (e.g., 30 minutes) at 37°C.
-
Antibody Staining (Surface Receptor): Place cells on ice to stop internalization. Incubate with a primary antibody targeting the extracellular tag of CXCR7.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Fixation and Permeabilization (for total receptor): For measuring total receptor expression, fix and permeabilize the cells after the primary antibody incubation.
-
Flow Cytometry/Imaging: Analyze the fluorescence intensity of the cells using a flow cytometer or a high-content imager. A decrease in surface fluorescence indicates receptor internalization.
-
Data Analysis: Quantify the mean fluorescence intensity and calculate the percentage of receptor internalization relative to untreated cells. Determine the EC50 for internalization from the dose-response curve.
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK pathway downstream of CXCR7 activation.
Materials:
-
Cells expressing CXCR7
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Stimulation: Treat serum-starved cells with the CXCR7 agonist for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total ERK.
Conclusion
This compound stands out as a potent and specific small molecule agonist for CXCR7. Its well-defined activity in promoting β-arrestin recruitment and subsequent downstream signaling, coupled with its commercial availability, makes it an invaluable tool for researchers investigating the physiological and pathological roles of CXCR7. The provided comparative data and detailed experimental protocols offer a solid foundation for the rigorous and reproducible study of this atypical chemokine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: VUF11207 Fumarate versus CXCR7 Antagonists in Preclinical Research
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of VUF11207 fumarate (B1241708), a known agonist, and various antagonists of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the CXCR7 signaling pathway.
CXCR7 is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and tissue repair.[1][2][3][4] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein pathways but preferentially utilizes the β-arrestin pathway upon binding its natural ligands, CXCL12 and CXCL11.[4][5][6] This unique signaling mechanism has made CXCR7 an attractive target for therapeutic intervention.
VUF11207 Fumarate: A Profile of a CXCR7 Agonist
VUF11207 is a potent, small-molecule agonist developed from a styrene-amide scaffold.[6][7] Its primary mechanism of action involves binding to CXCR7 with high affinity, which in turn induces the recruitment of β-arrestin 2 and subsequent internalization of the receptor.[3][8][9][10][11][12] This agonist activity has been leveraged in various research contexts, for instance, to investigate its potential to negatively regulate CXCL12/CXCR4-induced cellular events and to ameliorate osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation.[13][14]
The Landscape of CXCR7 Antagonists
The development of CXCR7 antagonists is driven by the receptor's involvement in diseases like cancer, where it can promote tumor growth, metastasis, and angiogenesis.[6][15] The goal of an antagonist is to block the binding of endogenous ligands like CXCL12 and prevent the subsequent β-arrestin-mediated signaling.
However, the pharmacology of CXCR7 modulators is complex. Several compounds initially identified as antagonists, such as CCX771 , were later found to also promote β-arrestin recruitment, blurring the lines between antagonism and agonism.[6][16] This dual activity suggests that while they may block the binding of natural ligands, they can still initiate a signal through the receptor.
More recently, compounds like ACT-1004-1239 and a series of diphenylacetamides have been reported as true antagonists that effectively block ligand-induced β-arrestin recruitment without initiating the pathway themselves.[17][18][19][20][21][22]
Head-to-Head Comparison: this compound vs. CXCR7 Antagonists
The fundamental difference lies in their effect on the CXCR7 receptor. VUF11207 activates the receptor's β-arrestin signaling cascade, while a true antagonist inhibits it. This leads to distinct downstream cellular consequences.
One critical function of CXCR7 is to act as a "scavenger" for CXCL12, thereby regulating its local concentration and modulating the activity of CXCR4.[4][5][6] Both agonists and antagonists can disrupt this function. An agonist like VUF11207 can lead to receptor internalization, removing it from the cell surface.[3][7] An antagonist blocks the binding site. In both scenarios, the scavenging of CXCL12 is impaired, which can lead to an increase in its extracellular concentration.[3][4][16] This is a critical consideration in experimental design, as effects observed could be due to the modulation of CXCR7 itself or a secondary effect of elevated CXCL12 acting on CXCR4.
Data Presentation: Quantitative Comparison of CXCR7 Modulators
| Compound Name | Compound Type | Reported Activity | Binding Affinity (pKi / Ki) | Functional Potency (pEC50 / EC50 / IC50) |
| VUF11207 | Small-Molecule Agonist | Induces β-arrestin2 recruitment and CXCR7 internalization.[3][8][12] | pKi = 8.1[8][9][10][12] | pEC50 = 8.8 (β-arrestin2 recruitment)[8][12]; pEC50 = 7.9 (internalization)[8][12]; EC50 = 1.6 nM (β-arrestin recruitment)[10][11] |
| CCX771 | Small-Molecule Modulator | Initially termed an antagonist, it displaces CXCL12 but also recruits β-arrestin.[6][17] | IC50 = 4.1 nM for binding.[6] | Effective in inhibiting cell migration and tumor growth in vivo.[6][23] |
| ACT-1004-1239 | Small-Molecule Antagonist | Blocks CXCL11- and CXCL12-induced β-arrestin recruitment.[17][20][22] | High antagonistic activity.[20][22] | Potent, insurmountable antagonist.[22] |
| Diphenylacetamide 10 | Small-Molecule Antagonist | Binds to CXCR7 and antagonizes the β-arrestin pathway.[19][21] | Ki = 597 nM[19][21] | IC50 = 622 nM (β-arrestin antagonism)[19][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CXCR7 modulators. Below are summaries of key experimental protocols.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR7 receptor.
-
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human CXCR7 (e.g., HEK293-CXCR7).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled CXCR7 ligand (e.g., [¹²⁵I]-CXCL12).
-
Competition: Add increasing concentrations of the unlabeled test compound (e.g., VUF11207 or an antagonist) to compete with the radioligand for binding to the receptor.
-
Separation & Counting: Separate bound from free radioligand using filtration. Measure the radioactivity of the filter-bound complex using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (BRET/NanoBRET)
-
Objective: To measure the ability of a compound to induce (agonist) or block (antagonist) the recruitment of β-arrestin to CXCR7.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with constructs for CXCR7 fused to a Renilla Luciferase (RLuc) and β-arrestin2 fused to a Yellow Fluorescent Protein (YFP) or similar energy transfer pairs (e.g., NanoLuc-CXCR7 and fluorescently labeled β-arrestin).[9][10]
-
Agonist Mode: Add increasing concentrations of the test compound (e.g., VUF11207) to the transfected cells. Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test antagonist. Then, stimulate the cells with a constant concentration (e.g., EC80) of a known agonist (like CXCL12).[19]
-
Detection: Measure the light emission at two wavelengths corresponding to the donor (luciferase) and acceptor (fluorescent protein).
-
Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio. For agonists, plot the BRET ratio against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist-induced BRET signal against the antagonist concentration to determine the IC50.
-
Chemotaxis (Cell Migration) Assay
-
Objective: To evaluate the effect of CXCR7 modulators on cell migration towards a chemokine gradient.
-
Methodology:
-
Apparatus: Use a Boyden chamber or similar transwell system with a porous membrane separating the upper and lower chambers.
-
Cell Preparation: Culture cells expressing CXCR7 and/or CXCR4 (e.g., tumor cell lines or lymphocytes). Starve the cells in serum-free media prior to the assay.
-
Assay Setup: Place a solution containing a chemoattractant (e.g., CXCL12) in the lower chamber. Place the cell suspension in the upper chamber.
-
Treatment: Add the test compound (VUF11207 or an antagonist) to the upper chamber, lower chamber, or both, depending on the experimental question.
-
Incubation: Incubate the chamber for several hours to allow for cell migration through the membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the migrated cells using microscopy.
-
Data Analysis: Compare the number of migrated cells in treated groups to the untreated control.
-
Mandatory Visualizations
Signaling and Experimental Frameworks
Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment upon activation by ligands or agonists.
Caption: Workflow for characterizing novel CXCR7 modulators from binding to functional cellular assays.
References
- 1. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 2. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 6. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CXCR7 Agonist, VUF11207 - CAS 1378524-41-4 - Calbiochem | 239824 [merckmillipore.com]
- 10. VUF11207 ≥99% (HPLC), CXCR7 Agonist, oil | Sigma-Aldrich [sigmaaldrich.com]
- 11. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CXCR7 as a novel therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Reproducibility of experimental findings using VUF11207 fumarate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VUF11207 fumarate's performance against other alternatives in activating the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
VUF11207 fumarate (B1241708) is a potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), a key regulator of the chemokine CXCL12. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate downstream signaling. Instead, its primary known mechanism of action upon agonist binding is the recruitment of β-arrestin. This interaction leads to receptor internalization and scavenging of CXCL12, thereby modulating its availability for the conventional CXCL12 receptor, CXCR4. This unique signaling profile makes ACKR3 and its modulators like this compound intriguing targets for therapeutic intervention in various physiological and pathological processes, including cancer, inflammation, and development.
Performance Comparison of ACKR3 Agonists
The primary measure of this compound's activity is its ability to induce β-arrestin recruitment to ACKR3. This is commonly quantified by the half-maximal effective concentration (EC50), with a lower value indicating higher potency.
| Compound | Assay Type | EC50 (nM) | Reference Publications |
| This compound | β-arrestin recruitment | 1.6 | Tocris Bioscience product information[1], Wijtmans et al., 2012 |
| VUF11403 | β-arrestin recruitment | low nM | Wijtmans et al., 2012[2] |
| CCX771 | β-arrestin-2 recruitment | Agonist | Zabel et al., 2009; Gustavsson et al., 2017[3] |
| Endogenous Ligands | |||
| CXCL12 (SDF-1α) | β-arrestin-2 recruitment | ~1-10 | Varies by assay system |
| CXCL11 (I-TAC) | β-arrestin-2 recruitment | ~1-10 | Varies by assay system |
Note: Direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay technologies. The data presented here is for comparative purposes based on available literature.
Reproducibility of Experimental Findings
The consistent reporting of this compound as a potent ACKR3 agonist across multiple studies using various β-arrestin recruitment assays suggests a good degree of reproducibility for its primary mechanism of action. The commercially available nature of the compound also contributes to its consistent use and characterization in the research community. However, as with any experimental compound, variability in results can arise from differences in cell lines, reagent quality, and specific assay protocols. Therefore, adherence to detailed and standardized protocols is crucial for obtaining reproducible results.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize this compound.
β-Arrestin Recruitment Assays
β-arrestin recruitment is the hallmark of ACKR3 activation by agonists like VUF11207. Several commercially available assay technologies are used to measure this interaction, including Tango, PRESTO-Tango, and NanoBRET/BRET assays.
Tango™ GPCR Assay Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., U2OS, HEK293) in the recommended medium.
-
Co-transfect cells with a vector encoding the ACKR3 receptor fused to a transcription factor and a second vector encoding a β-arrestin-protease fusion protein.
-
A reporter gene under the control of the transcription factor is also included.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Prepare serial dilutions of this compound and alternative compounds.
-
Add the compounds to the cells and incubate for a specified period (e.g., 16 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.[4][5]
-
-
Detection:
-
Add a substrate for the reporter enzyme (e.g., luciferase or β-lactamase).[6]
-
Measure the resulting signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the compound concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model.
-
NanoBRET™/BRET Assay Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) in the recommended medium.
-
Co-transfect cells with a vector encoding ACKR3 fused to a NanoLuc® luciferase (the BRET donor) and a vector encoding β-arrestin fused to a fluorescent protein (the BRET acceptor).
-
-
Compound Treatment and Detection:
-
Plate the transfected cells in a white, opaque multi-well plate.
-
Add the NanoBRET™ substrate to the cells.
-
Add serial dilutions of this compound or alternative compounds.
-
Measure the donor and acceptor emission signals simultaneously using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
The binding of this compound to ACKR3 initiates a G-protein-independent signaling cascade. The primary event is the recruitment of β-arrestin, which leads to receptor internalization and scavenging of the chemokine CXCL12. This, in turn, modulates the activity of the canonical CXCL12 receptor, CXCR4.
Caption: ACKR3 signaling initiated by this compound.
Experimental Workflow for β-Arrestin Recruitment Assay
The following diagram illustrates a typical workflow for conducting a β-arrestin recruitment assay to evaluate ACKR3 agonists.
Caption: Workflow for a β-arrestin recruitment assay.
References
- 1. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of VUF11207 Fumarate and Peptide-Based CXCR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the small-molecule CXCR7 agonist, VUF11207 fumarate (B1241708), and prominent peptide-based CXCR7 agonists. This document aims to offer an objective overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies of the CXCR7 (ACKR3) receptor.
Introduction to CXCR7 Agonists
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that primarily signals through the β-arrestin pathway rather than classical G-protein-mediated signaling.[1][2] Its endogenous ligands are the chemokines CXCL11 and CXCL12.[1] CXCR7 plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and cardiovascular development, making it an attractive therapeutic target.[1][3][4] Agonists of CXCR7, which can be small molecules or peptides, are valuable tools for elucidating the receptor's function and for potential therapeutic development. These agonists typically induce β-arrestin recruitment to the receptor and subsequent receptor internalization.[1]
VUF11207 fumarate is a potent and selective small-molecule agonist of CXCR7.[5] In contrast, peptide-based agonists , such as FC313 and TC14012, are larger molecules, often cyclic peptides, that also activate CXCR7.[1] This guide will compare these two classes of agonists based on their functional activity and signaling outcomes.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and representative peptide-based CXCR7 agonists. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Agonist Class | Agonist Name | Receptor Binding Affinity (IC50/Ki) | β-Arrestin Recruitment (EC50) | Downstream Signaling |
| Small Molecule | This compound | pKi = 8.1[6] | 1.6 nM[5] (pEC50 = 8.8)[6] | Induces receptor internalization (pEC50 = 7.9)[6], Inhibits ERK phosphorylation[7] |
| Peptide-Based | FC313 | IC50 = 0.80 µM (for CXCL12 binding)[1] | 95 nM[1] | - |
| Peptide-Based | TC14012 | - | 350 nM[1] | - |
Signaling Pathways and Experimental Workflow
The activation of CXCR7 by agonists like VUF11207 or peptide-based modulators initiates a signaling cascade that is predominantly β-arrestin-dependent. Understanding this pathway and the typical experimental workflow to characterize these agonists is crucial for research design.
A typical experimental workflow to compare the efficacy of different CXCR7 agonists involves a series of in vitro assays.
The logical relationship between the chemical nature of the agonists and their biological activity is a key consideration for drug development.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies are essential.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol is a generalized procedure for measuring agonist-induced β-arrestin recruitment to CXCR7 using BRET.
Objective: To quantify the potency and efficacy of this compound and peptide-based agonists in recruiting β-arrestin2 to CXCR7.
Materials:
-
HEK293 cells co-expressing CXCR7-YFP (Yellow Fluorescent Protein) and β-arrestin2-RLuc (Renilla Luciferase).[8]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine (B1669285) h (luciferase substrate).
-
This compound and peptide agonists at various concentrations.
-
White, opaque 96-well microplates.
-
A microplate reader capable of measuring dual-luminescence (e.g., for BRET).
Procedure:
-
Cell Culture and Plating: Culture the HEK293 cells under standard conditions. Seed the cells into the 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the agonists (VUF11207 and peptides) in assay buffer.
-
Assay: a. Wash the cells gently with assay buffer. b. Add the agonist solutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add the coelenterazine h substrate to all wells to a final concentration of 5 µM. d. Incubate for 5-10 minutes in the dark.
-
Measurement: Measure the luminescence at two wavelengths (e.g., ~475 nm for RLuc and ~530 nm for YFP) using the BRET-compatible plate reader.
-
Data Analysis: a. Calculate the BRET ratio by dividing the YFP emission by the RLuc emission. b. Normalize the data to a vehicle control (0% activation) and a maximal response control (100% activation). c. Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines a general method for assessing the effect of CXCR7 agonists on the phosphorylation of ERK1/2.
Objective: To determine if this compound and peptide-based agonists modulate the phosphorylation of ERK1/2 downstream of CXCR7 activation.
Materials:
-
Cells endogenously or exogenously expressing CXCR7 (e.g., Jurkat T cells, MCF-7 cells, or transfected HEK293 cells).[9][10]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. c. Treat the cells with different concentrations of VUF11207 or peptide agonists for a specific time course (e.g., 5, 10, 15, 30 minutes).[10][11]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane of the phospho-ERK antibody. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to ensure equal loading.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software. b. Normalize the phospho-ERK signal to the total-ERK signal for each sample. c. Compare the levels of ERK phosphorylation across different treatments.
Conclusion
Both this compound and peptide-based agonists are valuable tools for studying CXCR7 function. VUF11207 offers the advantages of being a small molecule with high potency, which may translate to better pharmacokinetic properties for in vivo studies. Peptide-based agonists, while generally less potent and with potential limitations in bioavailability, can offer high specificity and a different pharmacological profile. The choice between these agonists will depend on the specific experimental context, including the desired potency, the model system being used, and the ultimate research goals. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 3. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the On-Target Effects of VUF11207 Fumarate: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using VUF11207 fumarate (B1241708), a potent and selective ACKR3 agonist, against small interfering RNA (siRNA) to validate the on-target effects related to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. We present supporting experimental data from the literature, detailed protocols for key validation assays, and visualizations to clarify the underlying biological pathways and experimental workflows.
Introduction to VUF11207 Fumarate and Target Validation
This compound is a small molecule agonist that specifically binds to and activates ACKR3. Unlike typical chemokine receptors, ACKR3 does not primarily signal through G protein-coupled pathways. Instead, its activation leads to the recruitment of β-arrestin-2, subsequent receptor internalization, and modulation of downstream signaling, notably the inhibition of CXCL12-mediated ERK phosphorylation.[1]
Validating that the observed biological effects of a small molecule are indeed due to its interaction with the intended target is a critical step in drug discovery and chemical biology. One of the most definitive methods for on-target validation is the use of siRNA to specifically knock down the expression of the target protein. By comparing the phenotypic and signaling outcomes of treating cells with the small molecule to those observed after target protein knockdown, researchers can confidently attribute the compound's effects to its intended mechanism of action.
Comparative Analysis: this compound vs. ACKR3 siRNA
The following tables summarize the expected comparative outcomes when using this compound versus an siRNA targeting ACKR3. These expected results are based on the known mechanisms of VUF11207 and siRNA-mediated gene silencing.
| Parameter | This compound Treatment | ACKR3 siRNA Treatment | Rationale |
| Target | ACKR3 (CXCR7) | ACKR3 (CXCR7) mRNA | VUF11207 is a functional agonist, while siRNA targets the mRNA for degradation. |
| Mechanism of Action | Agonist-induced β-arrestin recruitment and receptor internalization.[1] | Post-transcriptional gene silencing, leading to reduced ACKR3 protein expression.[2] | VUF11207 activates the receptor, whereas siRNA prevents its synthesis. |
| Effect on ACKR3 Protein Level | No direct change or potential downregulation due to internalization. | Significant reduction in total and cell surface ACKR3 protein levels.[2] | siRNA directly reduces protein levels, while VUF11207's effect is on receptor trafficking. |
| Downstream Signaling | Inhibition of CXCL12-induced ERK phosphorylation.[3] | Attenuation of CXCL12-induced signaling pathways dependent on ACKR3. | Both interventions disrupt the normal signaling cascade initiated by ACKR3. |
| Cellular Phenotype | Mimics or modulates phenotypes associated with ACKR3 activation. | Phenocopies genetic knockout of ACKR3, revealing loss-of-function phenotypes. | VUF11207 induces a gain-of-function (agonist) effect, while siRNA causes a loss-of-function effect. |
| Assay | Expected Outcome with this compound | Expected Outcome with ACKR3 siRNA | Control (e.g., Scrambled siRNA) |
| β-Arrestin Recruitment Assay | Dose-dependent increase in β-arrestin recruitment to ACKR3.[1] | No effect on basal β-arrestin recruitment. | No significant change in β-arrestin recruitment. |
| CXCL12-induced ERK Phosphorylation | Inhibition of phosphorylation.[3] | Reduction in phosphorylation. | No significant change in phosphorylation. |
| ACKR3 Receptor Internalization Assay | Increased internalization of ACKR3. | No direct effect on internalization. | No significant change in internalization. |
| Cell Migration Assay (in response to CXCL12) | Modulation of cell migration. | Alteration of cell migration patterns. | No significant change in cell migration. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-Mediated Knockdown of ACKR3
Objective: To specifically reduce the expression of ACKR3 protein in a target cell line.
Materials:
-
Target cells (e.g., HEK293 cells stably expressing ACKR3, or a cell line with endogenous expression like MDA-MB-231)
-
siRNA targeting ACKR3 (validated sequences)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for Western blotting or qPCR to validate knockdown
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the ACKR3 siRNA and the scrambled control siRNA in Opti-MEM to a final concentration of 20 pmol.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the stability of the ACKR3 protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring ACKR3 mRNA levels via qPCR or protein levels via Western blot.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 cells stably co-expressing ACKR3 and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay)
-
This compound
-
Assay buffer (e.g., HBSS)
-
Assay plates (e.g., 384-well white plates)
-
Chemiluminescent substrate
Protocol:
-
Cell Plating: Plate the engineered HEK293 cells in the 384-well assay plates and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Compound Addition: Add the diluted this compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.[6]
-
Detection: Add the chemiluminescent substrate according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[6]
-
Data Acquisition: Measure the chemiluminescence using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound and ACKR3 knockdown on CXCL12-induced ERK phosphorylation.
Materials:
-
Target cells (either wild-type or ACKR3 siRNA-transfected)
-
This compound
-
CXCL12
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-ACKR3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Protocol:
-
Cell Treatment:
-
For VUF11207 experiments: Serum starve the cells for 4-6 hours. Pre-treat the cells with this compound or vehicle for 30 minutes. Stimulate with CXCL12 for 5-15 minutes.
-
For siRNA experiments: Use cells 48-72 hours post-transfection with either ACKR3 siRNA or scrambled siRNA. Serum starve the cells and then stimulate with CXCL12.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
Visualizations
Signaling Pathway of this compound at ACKR3
Caption: this compound signaling pathway at the ACKR3 receptor.
Experimental Workflow for siRNA-Mediated Target Validation
Caption: Workflow for validating on-target effects using siRNA.
Conclusion
The combined use of a selective small molecule modulator like this compound and a highly specific gene silencing tool such as siRNA provides a robust strategy for on-target validation. While VUF11207 allows for the study of acute receptor activation and its downstream consequences, ACKR3 siRNA provides a complementary approach to probe the necessity of the receptor in a given biological process. A convergence of results from both methodologies, as outlined in this guide, will provide strong evidence for the on-target activity of this compound and a deeper understanding of ACKR3 biology.
References
- 1. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. C‑X‑C receptor 7 agonist acts as a C‑X‑C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controls for RNAi Experiments | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Critical Appraisal of VUF11207 Fumarate and its Alternatives in ACKR3 Modulation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of studies utilizing VUF11207 fumarate (B1241708), a potent agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. By objectively comparing its performance with other commercially available and investigational modulators of ACKR3, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
I. Comparative Analysis of ACKR3 Modulators
VUF11207 fumarate is a small molecule agonist of ACKR3 with high potency. Its primary mechanism of action involves the recruitment of β-arrestin to the receptor, leading to downstream signaling events and receptor internalization. This guide compares this compound with other notable ACKR3 modulators, including compounds from ChemoCentryx (CCX771, CCX733, CCX754) and Plerixafor (also known as AMD3100), a CXCR4 antagonist that also exhibits activity at CXCR7.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and reporting standards across different studies.
| Compound | Target(s) | Reported Activity | EC50 | pKi | Reference(s) |
| This compound | ACKR3 (CXCR7) | Agonist | 1.6 nM (β-arrestin2 recruitment) | 8.1 | [1] |
| VUF11403 | ACKR3 (CXCR7) | Agonist | Low nM range | - | [2] |
| CCX771 | ACKR3 (CXCR7) | Agonist | - | - | |
| CCX733 | ACKR3 (CXCR7) | Modulator | - | - | |
| CCX754 | ACKR3 (CXCR7) | Modulator | - | - | [3] |
| Plerixafor (AMD3100) | CXCR4, ACKR3 (CXCR7) | Antagonist (CXCR4), Allosteric Agonist (ACKR3) | 140 µM (β-arrestin recruitment to CXCR7) | - | [2] |
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in studies involving this compound and other ACKR3 modulators.
β-Arrestin Recruitment Assay
This assay is crucial for determining the agonist or antagonist properties of a compound at ACKR3, which is known to signal primarily through the β-arrestin pathway.[4] A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Principle: The assay measures the proximity between a luciferase-tagged receptor (e.g., ACKR3-Rluc) and a fluorescently-tagged β-arrestin (e.g., β-arrestin2-YFP). Agonist binding brings these two components together, resulting in energy transfer and a detectable signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding ACKR3-Rluc and β-arrestin2-YFP using a suitable transfection reagent.
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are harvested and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cell suspension and incubated in the dark.
-
-
Compound Treatment and Measurement:
-
The cell suspension is dispensed into a 96-well white microplate.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
BRET signal is measured immediately and kinetically over time using a plate reader capable of detecting both luminescence and fluorescence emissions.
-
-
Data Analysis:
-
The BRET ratio is calculated (YFP emission / Rluc emission).
-
Dose-response curves are generated by plotting the BRET ratio against the log of the compound concentration to determine EC50 values.
-
CXCL12 Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to ACKR3 by measuring its ability to compete with the natural ligand, CXCL12.
Principle: A labeled form of CXCL12 (e.g., fluorescently or radiolabeled) is incubated with cells expressing ACKR3 in the presence of varying concentrations of the unlabeled test compound. The displacement of the labeled CXCL12 is measured to determine the binding affinity (Ki) of the test compound.
Protocol Outline:
-
Cell Preparation:
-
HEK293 cells stably expressing ACKR3 are harvested and resuspended in binding buffer (e.g., PBS with 0.1% BSA).
-
-
Competition Reaction:
-
Cells are incubated in a 96-well plate with a fixed concentration of labeled CXCL12 (e.g., [¹²⁵I]CXCL12 or CXCL12-AF647) and increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CXCL12.
-
The incubation is carried out at 4°C to minimize receptor internalization.
-
-
Detection:
-
For radioligand binding, cells are harvested onto filter plates, and the radioactivity is measured using a scintillation counter.
-
For fluorescently labeled ligands, cells are washed and analyzed by flow cytometry to measure the mean fluorescence intensity.
-
-
Data Analysis:
-
Competition binding curves are generated by plotting the percentage of specific binding against the log of the competitor concentration.
-
IC50 values are determined, and Ki values are calculated using the Cheng-Prusoff equation.[5]
-
RANKL-Induced Osteoclast Differentiation Assay
This compound has been shown to inhibit osteoclastogenesis.[6] This assay assesses the effect of compounds on the differentiation of precursor cells into mature osteoclasts.
Principle: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce their differentiation into osteoclasts. The effect of a test compound on this process is evaluated by staining for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.[7][8][9]
Protocol Outline:
-
Cell Culture:
-
Mouse bone marrow cells are harvested and cultured in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.
-
Alternatively, RAW 264.7 cells can be used.
-
-
Induction of Differentiation:
-
BMMs or RAW 264.7 cells are seeded in 96-well plates and cultured with M-CSF and RANKL (e.g., 50 ng/mL) in the presence or absence of the test compound (e.g., this compound) for 4-6 days.
-
The culture medium is replaced every 2-3 days.
-
-
TRAP Staining:
-
Cells are fixed with 4% paraformaldehyde.
-
Cells are stained for TRAP activity using a commercially available kit.
-
-
Quantification:
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a microscope.
-
The number of osteoclasts in the treated groups is compared to the control group.
-
ERK Phosphorylation Assay (Western Blot)
This compound has been reported to inhibit ERK phosphorylation.[10] This assay measures the activation state of the ERK signaling pathway.
Principle: Western blotting is used to detect the phosphorylated form of ERK (p-ERK) in cell lysates following treatment with a test compound. The level of p-ERK is normalized to the total ERK protein to determine the extent of pathway inhibition.[11]
Protocol Outline:
-
Cell Treatment and Lysis:
-
Cells (e.g., osteoclast precursors) are serum-starved and then pre-treated with the test compound (e.g., this compound) for a specified time.
-
Cells are then stimulated with an agonist (e.g., CXCL12 or RANKL).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Western Blotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phospho-ERK1/2.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Band intensities are quantified using densitometry software.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying ACKR3 modulators.
Caption: ACKR3 signaling pathway activated by VUF11207.
Caption: RANKL-induced osteoclastogenesis pathway.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. C-X-C receptor 7 agonist acts as a C-X-C motif chemokine ligand 12 inhibitor to ameliorate osteoclastogenesis and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inside.ewu.edu [inside.ewu.edu]
- 8. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of VUF11207 Fumarate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of VUF11207 fumarate (B1241708), a potent ACKR3 (CXCR7) chemokine receptor agonist. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle VUF11207 fumarate with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes of solutions or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling bulk quantities or if dust is generated. | To avoid the inhalation of fine particles.[1] |
| Protective Clothing | Laboratory coat. | Protects personal clothing from contamination.[3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this compound down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams to prevent unintended chemical reactions and ensure correct disposal. It must be treated as chemical waste.[3]
2. Preparing for Disposal:
-
Solid Waste:
-
Collect all solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, clearly labeled, and leak-proof hazardous liquid waste container.
-
Do not mix with other incompatible chemical wastes.
-
-
Empty Containers:
-
Original containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
3. Storage of Waste:
-
Securely seal all hazardous waste containers.
-
Store the containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's EHS department or a licensed waste disposal service.[3]
4. Final Disposal:
-
The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[3]
-
Incineration at a permitted hazardous waste facility is often the preferred method for destroying active pharmaceutical ingredients, ensuring they do not enter the environment.[3]
-
Always follow the specific disposal instructions provided in the product's Safety Data Sheet and your local regulations (e.g., P501: Dispose of contents/container to an approved waste disposal plant).[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling VUF11207 fumarate
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of VUF11207 fumarate (B1241708), ensuring laboratory safety and operational integrity.
This guide provides crucial safety and logistical information for handling VUF11207 fumarate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling chemical compounds in a laboratory setting and information for similar fumarate salts.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated. | To avoid inhalation of fine particles.[1] |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of any dust or aerosols.[2]
-
Avoid contact with skin and eyes.[2] In case of contact, flush the affected area with plenty of water.
-
Minimize dust generation and accumulation during handling.[3]
-
Wash hands thoroughly after handling the compound.
Storage:
-
In solvent: For solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[6]
-
Keep the container tightly sealed and store in a dry, well-ventilated place.[3]
-
The compound may be shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[6]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and adhere to regulatory guidelines.
Waste Segregation and Collection:
-
Characterize Waste: Identify all waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste: Keep this compound waste separate from other laboratory waste streams to prevent chemical reactions.[1]
-
Solid Waste: Collect all solid waste in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated and labeled hazardous liquid waste container.[1] Do not pour down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[1]
Final Disposal:
-
All waste containing this compound should be disposed of through a licensed professional waste disposal service.[1]
-
Incineration at a permitted hazardous waste facility is often the preferred method for the destruction of active pharmaceutical ingredients.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. VUF 11207 fumarate | TargetMol [targetmol.com]
- 5. VUF 11207 fumarate | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
